3-Ethylbenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBHNMGFLTQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187718 | |
| Record name | Benzonitrile, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34136-57-7 | |
| Record name | Benzonitrile, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034136577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34136-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZONITRILE, 3-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920IKI3200 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylbenzonitrile, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique chemical structure makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its core structure consists of a benzene (B151609) ring substituted with an ethyl group and a nitrile group at the meta position. This arrangement of functional groups imparts specific reactivity and physical characteristics to the molecule.
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 34136-57-7 | [2] |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 116 - 118 °C | [3] |
| Flash Point | 97 °C | [3] |
| Density | 0.956 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and analysis of this compound, providing a foundational framework for laboratory applications.
Synthesis of this compound via Sandmeyer Reaction
This protocol describes a representative method for the synthesis of this compound from 3-ethylaniline (B1664132), proceeding through a diazonium salt intermediate, commonly known as the Sandmeyer reaction.
Materials:
-
3-Ethylaniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Deionized Water
Procedure:
-
Diazotization of 3-Ethylaniline:
-
In a flask maintained at 0-5 °C using an ice bath, dissolve 3-ethylaniline in a solution of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-ethylaniline solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 3-ethyldiazonium chloride solution.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold 3-ethyldiazonium chloride solution to the cuprous cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the crude this compound with dichloromethane.
-
Combine the organic extracts and wash them sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to yield pure this compound.
-
Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity and identity of this compound using gas chromatography coupled with a Flame Ionization Detector (FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
Procedure:
-
Instrument Setup and Calibration:
-
Set up the GC instrument according to the specified conditions and allow it to stabilize.
-
If quantitative analysis is required, perform a calibration using certified reference standards of this compound at various concentrations.
-
-
Sample Analysis:
-
Inject the prepared sample solution into the GC.
-
Acquire the chromatogram and integrate the peaks.
-
-
Data Interpretation:
-
The retention time of the major peak in the sample chromatogram should match that of a pure standard of this compound under the same analytical conditions.
-
The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and agrochemical industries.[2] Its utility stems from the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, carboxylic acids, and tetrazoles, providing a scaffold for the construction of more complex molecules. In drug discovery, it can be utilized as a starting material or a key building block for the synthesis of novel therapeutic agents.
The general workflow for utilizing a compound like this compound in an early-stage drug discovery program is illustrated in the diagram below.
Caption: Early-Stage Drug Discovery Workflow.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]
References
An In-depth Technical Guide to 3-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Ethylbenzonitrile, a versatile aromatic compound. This document is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this chemical.
Molecular Structure and Properties
This compound is an organic compound with a chemical formula of C₉H₉N.[1][2] It consists of a benzene (B151609) ring substituted with an ethyl group and a nitrile group at positions 1 and 3, respectively. The presence of the nitrile group and the aromatic ring makes it a useful intermediate in various organic syntheses.
The molecular weight of this compound is approximately 131.18 g/mol .[1][2] It typically appears as a colorless to brown or pale yellow liquid and is sparingly soluble in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [1][2] |
| Molecular Weight | 131.18 g/mol | [1][2] |
| CAS Number | 34136-57-7 | [1][2] |
| Appearance | Colorless to brown/pale yellow liquid | [1][2] |
| Boiling Point | ~225 °C (approx.) | [2] |
| InChI | InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h3-6H,2H2,1H3 | |
| InChIKey | WEDBHNMGFLTQNC-UHFFFAOYSA-N | |
| Canonical SMILES | CCC1=CC(=CC=C1)C#N |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the cyanation of 3-bromoethylbenzene. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 3-Bromoethylbenzene
Materials:
-
3-Bromoethylbenzene
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a pressure tube, dissolve 3-bromoethylbenzene, zinc cyanide, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in anhydrous toluene.
-
Degas the mixture and place it under an inert argon atmosphere.
-
Seal the pressure tube and stir the reaction mixture at 80°C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate (e.g., 95:5) as the eluent to afford this compound.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules. Its primary applications are in the following areas:
-
Pharmaceuticals: It is utilized as an intermediate in the production of various pharmaceutical agents.[1]
-
Agrochemicals: The compound is a precursor in the synthesis of certain agrochemicals.[1]
-
Dyes and Pigments: It is employed in the development of dyes and pigments.
-
Advanced Materials: this compound is used in the creation of advanced materials due to the properties conferred by the nitrile and aromatic functionalities.
Safety and Handling
This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4]
Storage: Store in a cool, dry place away from heat and ignition sources.[2][3] Keep the container tightly closed.
Visualizations
References
An In-depth Technical Guide to the Synthesis of 3-Ethylbenzonitrile from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-ethylbenzonitrile from ethylbenzene (B125841). The document details the most viable and well-documented route, the Sandmeyer reaction, including step-by-step experimental protocols and quantitative data. Alternative, less direct routes are also discussed.
Introduction
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available starting material, ethylbenzene, requires strategic functionalization of the aromatic ring to achieve the desired meta-substitution pattern. Direct conversion methods are often challenging due to the ortho- and para-directing nature of the ethyl group in electrophilic aromatic substitution reactions. Therefore, a multi-step approach is generally necessary to ensure the selective formation of the 3-isomer.
This guide focuses on the most reliable and versatile method for this transformation: a pathway involving the nitration of ethylbenzene, followed by reduction and a subsequent Sandmeyer reaction.
Primary Synthetic Pathway: The Sandmeyer Reaction Route
The most effective and selective synthesis of this compound from ethylbenzene proceeds through the formation of 3-ethylaniline (B1664132) as a key intermediate, which is then converted to the target nitrile via a Sandmeyer reaction. This multi-step process is outlined below.
Caption: Overall synthesis pathway from ethylbenzene to this compound.
Step 1: Nitration of Ethylbenzene
The initial step involves the nitration of ethylbenzene to introduce a nitro group onto the aromatic ring. Due to the ortho-, para-directing effect of the ethyl group, this reaction yields a mixture of isomers, with the meta-isomer being a minor product.
Experimental Protocol:
A mixture of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating agent. The reaction is typically carried out at a low temperature to control the rate of reaction and minimize side product formation.
-
Reagents: Ethylbenzene, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
To a stirred solution of ethylbenzene in a suitable solvent (e.g., dichloromethane), a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by pouring it onto crushed ice, and the organic layer is separated.
-
The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield a mixture of nitroethylbenzene isomers. The 3-nitroethylbenzene isomer is then separated by fractional distillation or chromatography.
-
| Parameter | Value/Condition |
| Reactants | Ethylbenzene, HNO₃, H₂SO₄ |
| Temperature | 0-10 °C |
| Typical Yield | ortho: ~38%, para: ~58%, meta: ~4% |
Step 2: Reduction of 3-Nitroethylbenzene to 3-Ethylaniline
The separated 3-nitroethylbenzene is then reduced to the corresponding amine, 3-ethylaniline. Several reducing agents can be employed for this transformation.
Experimental Protocol:
A common and effective method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.
-
Reagents: 3-Nitroethylbenzene, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (B78521) (NaOH).
-
Procedure:
-
3-Nitroethylbenzene is dissolved in ethanol, and a solution of stannous chloride dihydrate in concentrated hydrochloric acid is added.
-
The mixture is heated under reflux for several hours until the reduction is complete.
-
The reaction mixture is cooled and made basic by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water, dried, and the solvent is evaporated to give 3-ethylaniline, which can be further purified by distillation.
-
| Parameter | Value/Condition |
| Reactants | 3-Nitroethylbenzene, SnCl₂·2H₂O, HCl |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Step 3: Diazotization of 3-Ethylaniline
The resulting 3-ethylaniline is converted to its diazonium salt in preparation for the Sandmeyer reaction. This reaction is carried out at a low temperature to ensure the stability of the diazonium salt.
Experimental Protocol:
-
Reagents: 3-Ethylaniline, Sodium Nitrite (B80452) (NaNO₂), Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
3-Ethylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the stirred solution of 3-ethylaniline hydrochloride, maintaining the temperature below 5 °C.
-
The completion of the diazotization is confirmed by testing for the absence of the starting amine (e.g., with starch-iodide paper). The resulting solution of 3-ethylbenzenediazonium chloride is used immediately in the next step.
-
| Parameter | Value/Condition |
| Reactants | 3-Ethylaniline, NaNO₂, HCl |
| Temperature | 0-5 °C |
| Typical Yield | Nearly quantitative (used in situ) |
Step 4: Sandmeyer Cyanation
The final step is the conversion of the diazonium salt to this compound using a copper(I) cyanide catalyst.
Caption: Simplified mechanism of the Sandmeyer cyanation reaction.
Experimental Protocol:
-
Reagents: 3-Ethylbenzenediazonium chloride solution, Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN).
-
Procedure:
-
A solution of copper(I) cyanide and sodium cyanide in water is prepared and heated.
-
The cold diazonium salt solution is added slowly to the hot cyanide solution.
-
The reaction mixture is heated for a period to ensure complete reaction, which is often indicated by the cessation of nitrogen evolution.
-
After cooling, the product is extracted with an organic solvent.
-
The organic extract is washed, dried, and the solvent is removed. The crude this compound is then purified by vacuum distillation.
-
| Parameter | Value/Condition |
| Reactants | 3-Ethylbenzenediazonium chloride, CuCN, NaCN |
| Temperature | 60-100 °C |
| Typical Yield | 60-80% |
Alternative Synthetic Routes
While the Sandmeyer reaction is the most reliable method, other potential pathways exist, though they present significant challenges for the selective synthesis of this compound.
Oxidation of Ethylbenzene and Subsequent Functionalization
Direct oxidation of the ethyl group of ethylbenzene typically leads to benzoic acid, cleaving the entire ethyl group. Selective oxidation to 3-ethylbenzoic acid is not a straightforward transformation. An alternative would be to introduce a carboxyl group at the meta position of ethylbenzene, which is also challenging due to the directing effects of the ethyl group.
Direct Ammoxidation of Ethylbenzene
Ammoxidation is an industrial process for converting alkylaromatics to nitriles. However, this process is generally not selective for the meta position on an ethylbenzene substrate. The reaction conditions are harsh and would likely lead to a mixture of isomers and byproducts.
Summary of Quantitative Data
The following table summarizes the typical yields for the primary synthetic pathway.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Nitration of Ethylbenzene (meta-isomer) | Ethylbenzene | 3-Nitroethylbenzene | ~4% |
| Reduction of 3-Nitroethylbenzene | 3-Nitroethylbenzene | 3-Ethylaniline | 85-95% |
| Sandmeyer Cyanation of 3-Ethylaniline | 3-Ethylaniline | This compound | 60-80% |
Conclusion
The synthesis of this compound from ethylbenzene is most effectively achieved through a multi-step process involving nitration, separation of the meta-isomer, reduction to 3-ethylaniline, and a final Sandmeyer cyanation. While the initial nitration step results in a low yield of the desired meta-isomer, the subsequent steps are generally high-yielding, making this a viable, albeit lengthy, synthetic route. Direct methods such as oxidation or ammoxidation are not well-suited for the selective synthesis of the 3-isomer and are not recommended for laboratory or industrial-scale production where high purity of the meta-product is required.
An In-depth Technical Guide to the Friedel-Crafts Synthesis of 3-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 3-Ethylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a two-step Friedel-Crafts acylation and subsequent reduction, a classic strategy to overcome the challenges associated with direct alkylation of deactivated aromatic rings.
Introduction
Direct Friedel-Crafts alkylation of benzonitrile (B105546) with an ethyl group is synthetically challenging due to the electron-withdrawing nature of the nitrile (-CN) group, which deactivates the aromatic ring towards electrophilic substitution. Furthermore, Friedel-Crafts alkylations are prone to polysubstitution and carbocation rearrangements. A more robust and reliable method involves a two-step sequence:
-
Friedel-Crafts Acylation: Benzonitrile is acylated with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-propionylbenzonitrile. The nitrile group is a meta-director, leading to the desired substitution pattern.
-
Reduction: The resulting ketone, 3-propionylbenzonitrile, is then reduced to the corresponding alkane, this compound. This can be achieved through methods such as the Clemmensen or Wolff-Kishner reduction.
This guide details the experimental protocols for both steps, presents quantitative data in a structured format, and provides visualizations of the reaction pathways and workflows.
Reaction Mechanisms and Pathways
The overall synthetic pathway is a two-step process involving electrophilic aromatic substitution followed by a reduction of the introduced carbonyl group.
Friedel-Crafts Acylation of Benzonitrile
The first step is the Friedel-Crafts acylation of benzonitrile with propionyl chloride. The reaction proceeds via the formation of an acylium ion, a strong electrophile, which then attacks the electron-rich (relatively) meta position of the benzonitrile ring.
The nitrile group deactivates the aromatic ring and directs the incoming electrophile to the meta position. This is because the resonance structures of the sigma complex intermediate show that attack at the ortho and para positions would place a positive charge adjacent to the electron-withdrawing nitrile group, which is highly unfavorable.
Reduction of 3-Propionylbenzonitrile
The second step involves the reduction of the carbonyl group of 3-propionylbenzonitrile to a methylene (B1212753) group. Two common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
An In-depth Technical Guide to 3-Ethylbenzonitrile: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylbenzonitrile, a substituted aromatic nitrile, serves as a valuable building block in organic synthesis and has garnered interest within the pharmaceutical and materials science sectors. Its chemical structure, featuring a reactive nitrile group and an ethyl substituent on the benzene (B151609) ring, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities associated with the broader class of benzonitrile (B105546) derivatives, offering insights for its potential applications in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.18 g/mol | [1] |
| CAS Number | 34136-57-7 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~225 °C at 760 mmHg | [1] |
| Melting Point | Data not available | |
| Density | Estimated: ~0.956 g/mL at 25 °C (Value for 4-Ethylbenzonitrile) | |
| Refractive Index | Estimated: ~1.527 at 20 °C (Value for 4-Ethylbenzonitrile) | |
| Solubility | Sparingly soluble in water | [1] |
| Purity | ≥ 98% (GC) available commercially | [2] |
| Storage | Store in a cool, dry place.[3] Recommended storage at 4°C. | [3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic protons would appear as a complex multiplet in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the two carbons of the ethyl group, and the six aromatic carbons. The chemical shift of the nitrile carbon is a characteristic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Characteristic bands for C-H stretching of the aromatic ring and the alkyl group, as well as aromatic C=C stretching vibrations, will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Common fragmentation patterns for alkylbenzenes would be expected, including the loss of a methyl radical (M-15) to form a stable benzylic cation.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyanation of a corresponding 3-ethyl-substituted benzene derivative. The following is a representative, though general, protocol.
Reaction: Sandmeyer Reaction of 3-Ethylaniline (B1664132)
-
Diazotization of 3-Ethylaniline:
-
Dissolve 3-ethylaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously.
-
The completion of the diazotization can be tested with starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with stirring. An exothermic reaction will occur, and nitrogen gas will evolve.
-
After the addition is complete, the reaction mixture is typically warmed to facilitate the completion of the reaction.
-
-
Work-up and Purification:
-
The reaction mixture is then subjected to steam distillation or solvent extraction to isolate the crude this compound.
-
The organic layer is separated, washed with a dilute base solution and then with water, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The final product can be purified by fractional distillation under reduced pressure.
-
Purification by Fractional Distillation
Crude this compound can be purified to a high degree using fractional distillation.[4][5][6][7]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Distillation: Heat the crude product in the distillation flask. The component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (~225 °C at atmospheric pressure), monitoring the temperature at the head of the column.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of this compound can be confirmed using GC-MS.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The components of the sample will be separated based on their volatility and interaction with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and structure of the analyte.
Biological Activities of Benzonitrile Derivatives
While specific biological data for this compound is limited, the benzonitrile scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities.[8][9] This section explores the known biological relevance of this class of compounds.
Enzyme Inhibition
Numerous benzonitrile derivatives have been identified as potent and selective enzyme inhibitors.[9] The nitrile group can act as a key interacting moiety, often mimicking a carbonyl group or participating in hydrogen bonding within the active site of an enzyme.[9]
-
Aromatase Inhibitors: Para-substituted benzonitriles are known to be selective inhibitors of the aromatase enzyme, which is involved in estrogen biosynthesis. This makes them attractive candidates for the treatment of estrogen-dependent cancers.[9]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Quinazolinone derivatives containing a benzonitrile moiety have shown good inhibitory activity against DPP-4, an enzyme involved in glucose metabolism, suggesting their potential as antidiabetic agents.[10]
The general mechanism of enzyme inhibition by small molecules often involves competitive, non-competitive, or uncompetitive binding to the enzyme or the enzyme-substrate complex.
Figure 1: General mechanism of competitive enzyme inhibition.
Cytotoxicity against Cancer Cell Lines
Benzonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8][11][12][13] The mechanisms of action are diverse and often involve the disruption of fundamental cellular processes.
-
Tubulin Polymerization Inhibition: A key mechanism for the anticancer activity of some benzonitrile compounds is the inhibition of tubulin polymerization.[8] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8]
The signaling pathway initiated by tubulin polymerization inhibition is a cascade of events that ultimately leads to cancer cell death.
Figure 2: Signaling pathway of apoptosis induced by tubulin polymerization inhibitors.
Conclusion
This compound is a compound with significant potential in synthetic chemistry, serving as a versatile intermediate for the creation of more complex molecules. While specific data on its biological activity are yet to be fully elucidated, the broader class of benzonitrile derivatives has demonstrated a remarkable range of pharmacological effects, including enzyme inhibition and anticancer cytotoxicity. This technical guide provides a foundational understanding of the physicochemical properties and synthetic methodologies related to this compound, while also highlighting the promising therapeutic avenues that may be explored with this and related compounds. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its potential in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 34136-57-7 [sigmaaldrich.com]
- 4. vlab.amrita.edu [vlab.amrita.edu]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-Ethylbenzonitrile in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylbenzonitrile, an aromatic compound of significant interest in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products.
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for determining its solubility. Furthermore, to provide a practical reference, solubility data for the structurally related compound, 3-nitrobenzonitrile (B78329), is presented, offering insights into the expected solubility behavior of this compound.
Core Topic: Solubility Profile of this compound
This compound is generally characterized as a compound with excellent solubility in common organic solvents such as ethanol (B145695) and ether.[2] Its molecular structure, featuring a benzene (B151609) ring with both an ethyl group and a nitrile group, contributes to its favorable interactions with a range of organic media. The aromatic ring and the ethyl group are nonpolar, promoting solubility in nonpolar solvents, while the polar nitrile group can engage in dipole-dipole interactions, allowing for solubility in more polar organic solvents.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors. A conceptual understanding of these factors is essential for solvent selection and for interpreting experimental solubility data. The interplay of these factors dictates the extent to which this compound will dissolve in a given solvent.
Caption: Key factors influencing the solubility of this compound.
Data Presentation: Solubility of Structurally Similar Compounds
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the mole fraction solubility (x₁) of the structurally analogous compound, 3-nitrobenzonitrile, in various organic solvents at different temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound. The solubility of 3-nitrobenzonitrile generally increases with temperature in the tested solvents.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) of 3-Nitrobenzonitrile |
| Methanol | 278.15 | 1.346 |
| 298.15 | 2.548 | |
| 318.15 | 4.632 | |
| Ethanol | 278.15 | 1.159 |
| 298.15 | 2.231 | |
| 318.15 | 4.156 | |
| n-Propanol | 278.15 | 1.082 |
| 298.15 | 2.115 | |
| 318.15 | 3.987 | |
| Isopropanol | 278.15 | 0.8765 |
| 298.15 | 1.763 | |
| 318.15 | 3.412 | |
| Acetone | 278.15 | 15.32 |
| 298.15 | 22.87 | |
| 318.15 | 32.45 | |
| Ethyl Acetate | 278.15 | 14.22 |
| 298.15 | 20.89 | |
| 318.15 | 29.54 | |
| Toluene | 278.15 | 7.891 |
| 298.15 | 12.34 | |
| 318.15 | 18.56 | |
| Acetonitrile | 278.15 | 10.21 |
| 298.15 | 15.67 | |
| 318.15 | 22.89 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for many applications. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4][5]
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and solvent-compatible membrane filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a membrane filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
References
Boiling point and melting point of 3-Ethylbenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylbenzonitrile
This technical guide provides a comprehensive overview of the boiling and melting points of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical data, experimental protocols for their determination, and logical workflows to support laboratory investigation of this compound.
Physicochemical Data of this compound
This compound (CAS No. 34136-57-7) is a colorless to light yellow liquid with the molecular formula C₉H₉N.[1][2] It is sparingly soluble in water and presents as a liquid at room temperature.[2][3] The quantitative physical properties are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 215.7 °C | at 760 mmHg |
| 215.8 ± 9.0 °C | at 760 mmHg[4] | |
| ~225 °C | Not specified[2] | |
| 91-92 °C | at 7-8 Torr[1] | |
| Melting Point | Not available |
Experimental Protocols for Determination of Physical Properties
Accurate determination of boiling and melting points is crucial for the characterization and quality control of chemical compounds. The following are standard methodologies applicable to nitriles like this compound.
Boiling Point Determination (Micro Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is heated gradually in a heating bath.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[5]
Melting Point Determination
While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid derivatives or related compounds.
Materials:
-
Melting point capillary tube
-
Melting point apparatus
-
Solid sample (in powdered form)
Procedure:
-
A small amount of the dry, powdered sample is packed into the closed end of a melting point capillary tube.
-
The capillary tube is placed into the heating block of a melting point apparatus.[6]
-
The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[6]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key logical and experimental workflows related to this compound.
Caption: Workflow for determining the physical properties of a chemical sample.
Caption: Synthesis pathway for this compound.[1]
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7][8] Its functional groups provide a versatile platform for creating more complex molecules, making it a valuable building block in organic synthesis.[7][8] The compound also finds use in material science for the development of polymers and resins.[7][8] A thorough understanding of its physical properties is therefore essential for its application in these fields.
References
- 1. This compound | 34136-57-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. westlab.com [westlab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Spectroscopic Profile of 3-Ethylbenzonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylbenzonitrile (CAS No. 34136-57-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers critical insights for researchers, scientists, and professionals in drug development and materials science.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.48 - 7.40 | m | 2H | - | Ar-H |
| 7.35 | t | 1H | 7.6 | Ar-H |
| 7.27 | d | 1H | 7.6 | Ar-H |
| 2.70 | q | 2H | 7.6 | -CH₂- |
| 1.25 | t | 3H | 7.6 | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | Ar-C |
| 132.5 | Ar-C |
| 131.0 | Ar-C |
| 129.2 | Ar-C |
| 129.0 | Ar-C |
| 118.8 | -C≡N |
| 112.5 | Ar-C |
| 29.2 | -CH₂- |
| 15.2 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 2228 | C≡N stretch |
| 2971, 2935, 2876 | C-H stretch (alkyl) |
| 3068 | C-H stretch (aromatic) |
| 1606, 1583 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 131 | [M]⁺ (Molecular Ion) |
| 116 | [M-CH₃]⁺ |
Experimental Protocols
The acquisition of the presented spectroscopic data followed standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The solvent used was chloroform-d (B32938) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was analyzed as a neat liquid film.
Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The data is presented as a mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Caption: A diagram illustrating the workflow from sample preparation to spectroscopic data acquisition and structural elucidation.
The Versatility of 3-Ethylbenzonitrile in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Ethylbenzonitrile, a versatile aromatic nitrile, serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique chemical reactivity, stemming from the presence of both a nitrile group and an ethyl-substituted benzene (B151609) ring, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in research and development.
Core Synthetic Transformations of this compound
The reactivity of this compound is primarily centered around the transformations of the nitrile group and electrophilic aromatic substitution on the benzene ring. The nitrile moiety can readily undergo cycloaddition, reduction, hydrolysis, and reactions with organometallic reagents.
A general overview of the synthetic pathways starting from this compound is presented below:
Synthesis of 5-(3-ethylphenyl)-1H-tetrazole
The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[2] The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common method for the synthesis of 5-substituted-1H-tetrazoles.[2]
Experimental Protocol: [3+2] Cycloaddition
This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium (B1175870) Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as ammonium chloride (1.5 eq) or zinc chloride (0.5 eq).
-
Add DMF as the solvent to the flask.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the tetrazole product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-(3-ethylphenyl)-1H-tetrazole.
Quantitative Data:
Reduction of this compound to 3-Ethylbenzylamine
Primary amines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The reduction of the nitrile group in this compound provides a direct route to 3-ethylbenzylamine. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on general procedures for the catalytic hydrogenation of benzonitriles.[3][4][5][6]
Materials:
-
This compound
-
Palladium on carbon (Pd/C) or Raney Nickel catalyst
-
Ethanol (B145695) or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (e.g., 5-10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield 3-ethylbenzylamine.
Quantitative Data:
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |
| Pd/C | Ethanol | 25-50 | 50-100 | >90 (typical) |
| Raney Ni | Ethanol/Ammonia (B1221849) | 50-100 | 500-1000 | >85 (typical) |
Note: The addition of ammonia can help to suppress the formation of secondary amine by-products.
Experimental Protocol: Reduction with LiAlH₄
This protocol is adapted from general procedures for the reduction of nitriles with lithium aluminum hydride.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
Sodium Hydroxide (B78521) (NaOH) solution
Procedure:
-
In a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford 3-ethylbenzylamine.
Hydrolysis of this compound to 3-Ethylbenzoic Acid
The hydrolysis of the nitrile group provides a straightforward method for the synthesis of the corresponding carboxylic acid. 3-Ethylbenzoic acid can serve as a precursor for the synthesis of esters, amides, and other acid derivatives.
Experimental Protocol: Acid or Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) (for acidification in base-catalyzed hydrolysis)
Procedure (Base-Catalyzed):
-
In a round-bottom flask, combine this compound and a solution of aqueous sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitoring by TLC or the disappearance of the organic layer).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 3-ethylbenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Quantitative Data:
Hydrolysis of benzonitriles to their corresponding benzoic acids typically proceeds in high yields, often exceeding 90%.
Grignard Reaction with this compound
The reaction of Grignard reagents with nitriles offers a versatile method for the synthesis of ketones. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed to the corresponding ketone.
Experimental Protocol: Grignard Reaction
This protocol outlines a general procedure for the reaction of a Grignard reagent with a benzonitrile (B105546) derivative.[7][8][9][10]
Materials:
-
This compound
-
Magnesium turnings
-
An alkyl or aryl halide (e.g., methyl iodide, bromobenzene)
-
Anhydrous Diethyl Ether or THF
-
Aqueous Acid (e.g., HCl, H₂SO₄) for workup
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous ether or THF under an inert atmosphere.
-
In a separate flask, dissolve this compound in anhydrous ether or THF.
-
Slowly add the Grignard reagent to the solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of ice containing an aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
The following diagram illustrates the workflow for a Grignard reaction followed by hydrolysis:
Applications in Drug Development
The derivatives of this compound, particularly the tetrazole and carboxylic acid, are of significant interest in drug discovery.
Angiotensin II Receptor Antagonists (Sartans)
Many "sartan" drugs, which are angiotensin II receptor antagonists used to treat hypertension, feature a biphenyl-tetrazole moiety. The tetrazole ring, which can be synthesized from a nitrile precursor, is a key structural element for binding to the AT1 receptor. While specific examples directly utilizing 5-(3-ethylphenyl)-1H-tetrazole in marketed drugs were not identified in the search results, the synthetic accessibility of this scaffold from this compound makes it a valuable starting point for the design and synthesis of new angiotensin II receptor antagonists.
The general synthetic approach to sartans often involves a cross-coupling reaction, such as a Suzuki coupling, to form the biphenyl (B1667301) core, followed by the formation of the tetrazole ring.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its nitrile group can be readily transformed into other key functional groups such as tetrazoles, primary amines, and carboxylic acids, which are prevalent in many biologically active molecules. The methodologies and workflows presented in this guide highlight the broad synthetic potential of this compound, providing a solid foundation for its application in the development of novel pharmaceuticals and other advanced organic materials. Further research into specific reaction conditions and the exploration of its derivatives in various biological assays are warranted to fully unlock the potential of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]
The Strategic Role of 3-Ethylbenzonitrile in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – 3-Ethylbenzonitrile, a versatile aromatic nitrile, is emerging as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features and reactivity profile make it an attractive starting material and intermediate for drug development professionals. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, complete with synthetic methodologies, quantitative data, and mechanistic insights for researchers and scientists in the field of drug discovery.
Core Properties and Reactivity
This compound (C₉H₉N) is a colorless to light brown liquid characterized by the presence of an ethyl group and a nitrile group on a benzene (B151609) ring. This combination of functional groups imparts a balance of stability and reactivity, making it amenable to a range of chemical transformations.[1][2] Its solubility in common organic solvents further enhances its utility in various reaction conditions.[1][2]
| Property | Value | Reference |
| CAS Number | 34136-57-7 | [1][2] |
| Molecular Formula | C₂H₅C₆H₄CN | [1][2] |
| Molecular Weight | 131.18 g/mol | [1][2] |
| Appearance | Colorless to brown liquid | [1][2] |
| Purity | ≥ 98% (GC) | [1][2] |
| Boiling Point | 215.7°C at 760 mmHg | [3] |
The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition and condensation reactions to form heterocyclic systems, which are prevalent in many drug scaffolds. The ethyl group can also be functionalized, though it is often retained in the final drug structure to modulate lipophilicity and binding interactions with biological targets.
Application in the Synthesis of Bioactive Heterocycles
A key application of this compound in pharmaceutical synthesis is its use as a precursor for the construction of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in a vast array of biologically active molecules.
One notable synthetic route involves the condensation of this compound with other reagents to form pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds that form the core of many pharmaceuticals, including antiviral and anticancer agents.
Experimental Workflow: Synthesis of a Pyrimidine Intermediate
The following diagram illustrates a generalized workflow for the synthesis of a 2-amino-4-substituted-6-(3-ethylphenyl)pyrimidine intermediate, a potential scaffold for further drug development.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol Analogues
While a direct synthesis starting from this compound is a viable strategy, a related synthesis of 2-amino-5-ethylpyrimidine-4,6-diol highlights a common condensation reaction used to form the pyrimidine ring. This procedure, adapted from published literature, can be conceptually applied to this compound derivatives.
Materials:
-
Diethyl ethylmalonate
-
Guanidine hydrochloride
-
Sodium ethoxide
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.
-
Diethyl ethylmalonate is then added dropwise to the mixture.
-
The reaction mixture is heated at reflux for a specified period (e.g., 8-12 hours) and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 2-amino-5-ethylpyrimidine-4,6-diol.
Quantitative Data for a Representative Synthesis:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) | Melting Point (°C) |
| Diethyl ethylmalonate | 188.22 | - | - | - |
| Guanidine hydrochloride | 95.53 | - | - | - |
| 2-Amino-5-ethylpyrimidine-4,6-diol | 155.16 | - | 88% | >250 |
Note: This data is for the synthesis of the 5-ethyl analogue and serves as a reference for the type of quantitative outcomes expected from such condensation reactions.
Signaling Pathways of Potential Downstream Pharmaceuticals
While specific drugs directly synthesized from this compound are proprietary or in early stages of development, the resulting heterocyclic scaffolds, such as pyrimidines, are known to interact with various biological signaling pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a pyrimidine core. The diagram below illustrates a simplified generic signaling pathway that could be targeted by a hypothetical pyrimidine-based kinase inhibitor derived from this compound.
References
- 1. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
The Role of Benzonitrile Derivatives in Agrochemical Synthesis: A Technical Guide to Ethiprole
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthesis of the phenylpyrazole insecticide, ethiprole (B1671408). While the initial premise of investigating the direct use of 3-ethylbenzonitrile in major agrochemical synthesis is not strongly supported by currently available literature for compounds like ethiprole, this document provides an in-depth look at the established synthetic pathway of ethiprole, a significant agrochemical. The synthesis of ethiprole relies on a substituted benzonitrile (B105546) core, highlighting the broader importance of this class of compounds in the agrochemical industry.
Introduction to Ethiprole
Ethiprole is a broad-spectrum phenylpyrazole insecticide effective against a wide range of chewing and sucking insects.[1] Its mode of action involves the non-competitive blocking of gamma-aminobutyric acid (GABA)-gated chloride channels in the insect's central nervous system, leading to hyperexcitation and death.[1][2][3] This targeted mechanism provides a degree of selectivity towards insects over mammals.
Ethiprole Synthesis Pathway
The synthesis of ethiprole is a multi-step process that involves the formation of a key pyrazole (B372694) intermediate followed by an oxidation step. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for Ethiprole.
Synthesis of the Phenylhydrazine Intermediate
The synthesis of the crucial intermediate, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B1298554), starts from 2,6-dichloro-4-(trifluoromethyl)aniline. This aniline (B41778) derivative undergoes diazotization followed by reduction to yield the corresponding phenylhydrazine.
Synthesis of the Pyrazole Core
A key step in the synthesis is the formation of the pyrazole ring. This is typically achieved through a condensation reaction between 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine and (ethoxymethylene)malononitrile (EMMN). This reaction proceeds with excellent regioselectivity to form 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile.
Thiolation and Oxidation
The pyrazole intermediate then undergoes a thiolation reaction to introduce the ethylthio group at the 4-position of the pyrazole ring, yielding 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-ethylthio-1H-pyrazole-3-carbonitrile. The final step is the selective oxidation of the ethylthio group to an ethylsulfinyl group to produce ethiprole.
Experimental Protocols
Synthesis of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile
Materials:
-
2,6-dichloro-4-(trifluoromethyl)phenylhydrazine
-
(Ethoxymethylene)malononitrile (EMMN)
-
Ethanol (B145695) (absolute)
Procedure:
-
A solution of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.
-
(Ethoxymethylene)malononitrile (1.2 mmol) is added slowly to the solution.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed with water (30 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Synthesis of Ethiprole (Oxidation of the Ethylthio Intermediate)
Materials:
-
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.19 g, 0.5 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (7.5 mL total)
-
Trifluoroacetic acid (0.5 mL)
-
Hydrogen peroxide (30% w/w, 0.1 mL)
-
Sodium hydrogen sulfite (B76179) solution
-
Water
-
Anhydrous magnesium sulfate
-
Petroleum ether and ethyl acetate (7:3) for chromatography
Procedure:
-
Trifluoroacetic acid (0.5 mL) is added to a stirred solution of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.19 g, 0.5 mmol) in dichloromethane (2.5 mL) at 283–285 K.[4]
-
Hydrogen peroxide (0.1 mL of 30% w/w) is added dropwise over 20 minutes while maintaining the temperature at 283–285 K.[4] The mixture is stirred at this temperature for an additional 3 hours.[4]
-
An additional 5 mL of dichloromethane is added, followed by sodium hydrogen sulfite solution to quench any unreacted hydrogen peroxide, keeping the temperature below 288 K for 20 minutes.[4]
-
Water (10 mL) is added, and the mixture is extracted with dichloromethane (50 mL).[4]
-
The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[4]
-
The residue is purified by column chromatography on silica (B1680970) gel, eluting with a mixture of petroleum ether and ethyl acetate (7:3) to yield ethiprole as a white solid.[4]
Quantitative Data
| Reaction Step | Starting Material | Reagents | Product | Yield | Reference |
| Pyrazole Formation | 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, (Ethoxymethylene)malononitrile | Ethanol | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | High | General procedure |
| Oxidation | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile | Trifluoroacetic acid, Hydrogen peroxide | Ethiprole | 80% | [4] |
Mode of Action: GABA Receptor Antagonism
Ethiprole exerts its insecticidal effect by acting as a non-competitive antagonist of the GABA receptor in insects. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Ethiprole binds to a site within the chloride channel of the GABA receptor, physically blocking the channel and preventing the influx of chloride ions. This disruption of the inhibitory signal leads to uncontrolled neuronal firing, hyperexcitation of the central nervous system, and ultimately, the death of the insect.
Caption: Mode of action of Ethiprole on the GABA receptor.
References
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N-N Bond Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
The Pivotal Role of 3-Ethylbenzonitrile as an Intermediate in Azo Dye Manufacturing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and application of 3-ethylbenzonitrile as a key intermediate in the manufacturing of azo dyes. While direct, comprehensive literature on dyes specifically derived from 3-amino-4-ethylbenzonitrile (B1500405) is limited, this document extrapolates from established principles of azo dye chemistry and analogous compounds to present a detailed theoretical and practical framework. We will focus on the synthesis of a representative azo dye, 4-ethyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzonitrile, to illustrate the reaction pathways, experimental protocols, and expected chemical characterization.
Introduction to this compound in Dye Chemistry
This compound, a substituted aromatic nitrile, serves as a versatile precursor in organic synthesis. For its application in dye manufacturing, it is typically first functionalized to introduce an amino group, most commonly through nitration followed by reduction, to yield an aminobenzonitrile derivative such as 3-amino-4-ethylbenzonitrile. This amino derivative is then the primary building block for the synthesis of azo dyes. The presence of the nitrile (-CN) group, an electron-withdrawing group, and the ethyl (-CH2CH3) group can influence the final properties of the dye, such as its color, fastness, and solubility.
Synthesis of a Representative Azo Dye: 4-Ethyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzonitrile
The synthesis of azo dyes from aromatic amines is a well-established two-step process: diazotization followed by azo coupling.[1][2]
Step 1: Diazotization of 3-Amino-4-ethylbenzonitrile
In this step, the primary aromatic amine, 3-amino-4-ethylbenzonitrile, is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]
Step 2: Azo Coupling with 1-Naphthol (B170400)
The resulting diazonium salt is a weak electrophile and will react with an electron-rich coupling component, in this case, 1-naphthol (α-naphthol). The coupling reaction is typically carried out in a slightly alkaline medium to activate the naphthol, and the diazonium salt is added slowly to the cooled solution of the coupling component.[1][5]
Reaction Pathway
Caption: General reaction pathway for the synthesis of an azo dye.
Experimental Protocols
The following protocols are representative and based on established procedures for analogous azo dye syntheses.[1][4] Researchers should adapt these protocols based on laboratory conditions and safety assessments.
Synthesis of 3-Amino-4-ethylbenzonitrile (Intermediate)
A detailed protocol for the synthesis of the starting material, 3-amino-4-ethylbenzonitrile, from this compound would typically involve a nitration step followed by a reduction. Due to the lack of a specific published procedure, a generalized two-step synthesis is outlined below.
Step 1: Nitration of this compound
-
Materials: this compound, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Slowly add this compound to the cooled sulfuric acid with constant stirring.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated nitro-derivative, wash with cold water until neutral, and dry.
-
Step 2: Reduction of the Nitro-derivative
-
Materials: Nitro-3-ethylbenzonitrile derivative, Tin(II) chloride or Iron powder, Concentrated Hydrochloric Acid, Sodium Hydroxide (B78521).
-
Procedure:
-
In a round-bottom flask, suspend the nitro-derivative in a mixture of ethanol (B145695) and water.
-
Add concentrated hydrochloric acid and then portion-wise add tin(II) chloride or iron powder with stirring.
-
Heat the mixture under reflux for 2-4 hours.
-
Cool the reaction mixture and make it alkaline by adding a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 3-amino-4-ethylbenzonitrile.
-
Synthesis of 4-Ethyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzonitrile
Caption: Experimental workflow for the synthesis of the azo dye.
Materials:
-
3-Amino-4-ethylbenzonitrile (1.46 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Sodium Nitrite (0.7 g, 0.01 mol)
-
1-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (0.8 g, 0.02 mol)
-
Distilled Water
-
Ethanol
-
Ice
Procedure:
-
Diazotization: In a 250 mL beaker, suspend 1.46 g of 3-amino-4-ethylbenzonitrile in 50 mL of water and add 3 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring. Slowly add a solution of 0.7 g of sodium nitrite in 10 mL of cold water dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to complete the diazotization.
-
Coupling: In a separate 400 mL beaker, dissolve 1.44 g of 1-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 1-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolation and Purification: Filter the precipitated dye using vacuum filtration. Wash the filter cake with cold distilled water until the filtrate is neutral. Recrystallize the crude dye from ethanol to obtain the purified product. Dry the purified dye in a vacuum oven.
Quantitative and Spectroscopic Data (Representative)
The following data are representative of what would be expected for the synthesized azo dye, based on data for analogous compounds.[3][6]
Table 1: Physicochemical and Yield Data
| Property | Representative Value |
| Molecular Formula | C₁₉H₁₅N₃O |
| Molecular Weight | 301.35 g/mol |
| Appearance | Red to dark red powder |
| Melting Point | 185-190 °C |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Representative Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.25 (t, 3H, -CH₂CH₃ ), 2.80 (q, 2H, -CH₂ CH₃), 7.20-8.50 (m, 9H, Ar-H), 10.5 (s, 1H, -OH) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 14.5 (-CH₃), 25.0 (-CH₂-), 110.0-160.0 (Ar-C, C=N), 118.0 (-CN) |
| FT-IR (KBr) ν (cm⁻¹) | 3400-3500 (O-H stretch), 2220-2230 (C≡N stretch), 1580-1600 (N=N stretch), 1450-1550 (C=C aromatic stretch) |
| UV-Vis (λmax, in Ethanol) | 480-520 nm |
| Mass Spectrometry (ESI-MS) m/z | 302.1 [M+H]⁺, 324.1 [M+Na]⁺ |
Potential Applications in Heterocyclic Dye Synthesis
While the primary focus of this guide is on azo dyes, the 3-amino-4-ethylbenzonitrile intermediate also holds potential for the synthesis of various heterocyclic dyes. The ortho-amino and nitrile functionalities can participate in cyclization reactions to form fused heterocyclic systems, which are often highly colored and fluorescent. For instance, condensation reactions with active methylene (B1212753) compounds or other bifunctional reagents could lead to the formation of quinoline, quinazoline, or other heterocyclic dye scaffolds. Further research in this area could expand the utility of this compound as a versatile dye intermediate.
Conclusion
This compound, through its amino derivative, is a valuable intermediate for the synthesis of azo dyes. The representative synthesis of 4-ethyl-3-((4-hydroxynaphthalen-1-yl)diazenyl)benzonitrile illustrates a straightforward and high-yielding pathway to a potentially useful disperse dye. The presence of the ethyl and nitrile groups offers opportunities for fine-tuning the tinctorial and fastness properties of the final dye molecule. This guide provides a foundational understanding and practical protocols for researchers to explore the synthesis and application of dyes derived from this versatile intermediate.
References
Methodological & Application
Synthesis of 3-Ethylbenzonitrile via Sandmeyer Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Ethylbenzonitrile, a valuable building block in medicinal chemistry and materials science, utilizing the classic Sandmeyer reaction. The protocol details the conversion of 3-ethylaniline (B1664132) to the corresponding nitrile through the formation of a diazonium salt intermediate and subsequent cyanation using a copper(I) cyanide reagent.
Introduction
The Sandmeyer reaction is a versatile and widely used method for the substitution of an amino group in an aromatic ring.[1][2][3] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a nucleophile, often with the assistance of a copper(I) salt catalyst.[2] The cyanation of anilines through the Sandmeyer reaction provides a direct route to benzonitriles, which are key precursors for the synthesis of carboxylic acids, amides, and other functional groups in drug discovery and development.[4] This application note presents a detailed experimental protocol for the synthesis of this compound from 3-ethylaniline, adapted from a well-established procedure for substituted benzonitriles.
Reaction Scheme
The synthesis of this compound via the Sandmeyer reaction involves two main steps:
-
Diazotization: 3-Ethylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding 3-ethylbenzenediazonium chloride.[5][6]
-
Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide to yield this compound.[7]
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on a representative scale.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Quantity |
| Diazotization | |||
| 3-Ethylaniline | 121.18 | 0.1 | 12.12 g |
| Hydrochloric Acid (conc.) | 36.46 | ~0.3 | ~30 mL |
| Sodium Nitrite | 69.00 | 0.105 | 7.25 g |
| Cyanation | |||
| Copper(I) Cyanide | 89.56 | 0.125 | 11.2 g |
| Sodium Cyanide | 49.01 | 0.25 | 12.25 g |
| Product | |||
| This compound | 131.17 | - | Theoretical Yield: 13.12 g |
Experimental Protocols
Materials and Equipment:
-
3-Ethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Ice
-
Sodium Carbonate (anhydrous)
-
Benzene (B151609) or Toluene
-
Distilled Water
-
Large beaker or crock (2 L capacity)
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
Part A: Preparation of the Copper(I) Cyanide Solution
-
In a well-ventilated fume hood, to a 1 L beaker equipped with a mechanical stirrer, add copper(I) cyanide (11.2 g, 0.125 mol).
-
In a separate beaker, dissolve sodium cyanide (12.25 g, 0.25 mol) in 100 mL of water.
-
Slowly add the sodium cyanide solution to the stirred suspension of copper(I) cyanide. The copper(I) cyanide will dissolve to form a solution of sodium cuprocyanide.
-
Cool the resulting solution to 0-5 °C in an ice bath.
Part B: Diazotization of 3-Ethylaniline
-
In a 2 L beaker, add 3-ethylaniline (12.12 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).
-
Add approximately 100 g of crushed ice to the mixture and stir vigorously until a fine suspension of 3-ethylaniline hydrochloride is formed. The temperature should be maintained between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of water.
-
Slowly add the sodium nitrite solution to the stirred suspension of 3-ethylaniline hydrochloride. The addition should be done portion-wise, keeping the temperature below 5 °C by adding more ice if necessary. The addition typically takes about 15-20 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 10 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
Carefully neutralize the excess acid by the slow, portion-wise addition of anhydrous sodium carbonate with vigorous stirring until the solution is neutral to litmus (B1172312) paper.
Part C: Sandmeyer Reaction and Work-up
-
To the cold copper(I) cyanide solution from Part A, add 100 mL of benzene or toluene.
-
Slowly and with vigorous stirring, add the cold, neutralized diazonium salt solution from Part B. Maintain the temperature of the reaction mixture between 0 and 5 °C by adding ice. Nitrogen gas will evolve during the addition.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.
-
Gently warm the mixture to 50 °C for about 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Separate the organic layer (benzene or toluene) and wash it successively with dilute sodium hydroxide (B78521) solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filter the drying agent and remove the solvent by distillation.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of this compound.
Signaling Pathway Diagram
Caption: Simplified Mechanism of the Sandmeyer Cyanation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-ethylbenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Three primary synthetic routes are presented: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and palladium-catalyzed cyanation. Each method is described with detailed procedures, including the synthesis of necessary starting materials, reaction conditions, work-up, and purification. Quantitative data is summarized for easy comparison, and process workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
This compound is an aromatic nitrile that serves as a key building block in organic synthesis. Its unique electronic and steric properties make it a versatile precursor for a variety of more complex molecules. This document outlines three reliable and scalable laboratory methods for its preparation, catering to different starting material availability and equipment capabilities.
General Synthetic Workflow
The synthesis of this compound typically originates from ethylbenzene, which is then functionalized to introduce a suitable group for conversion to the nitrile. The overall workflow can be visualized as follows:
References
Application Note: Determination of 3-Ethylbenzonitrile Purity using Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylbenzonitrile is a key aromatic nitrile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The purity of this starting material is critical as impurities can affect the yield, safety, and efficacy of the final product. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the purity assessment of volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a detailed protocol for the determination of this compound purity and the quantification of related impurities.
Experimental Protocol
This protocol outlines the sample preparation, instrumentation, and data analysis for the GC analysis of this compound.
1. Materials and Reagents
-
This compound sample
-
Methanol (B129727) (HPLC grade or equivalent)
-
Reference standards for potential impurities (e.g., 2-Ethylbenzonitrile, 4-Ethylbenzonitrile, Benzonitrile, Ethylbenzene)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to achieve a concentration of 10 mg/mL.
-
Vortex the solution for 30 seconds to ensure homogeneity.[3]
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for GC analysis.
3. Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is recommended.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent mid-polarity capillary column |
| Injector | Split/Splitless |
| Injection Volume | 1.0 µL |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 2.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 80 °C, hold for 2 minutes- Ramp: 15 °C/min to 220 °C- Final Hold: Hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Data System | Agilent OpenLab CDS or equivalent |
4. Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method, which assumes that all components in the sample have a similar response factor with the FID.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the percentage of each component using the following formula:
% Component = (Area of Component Peak / Total Area of All Peaks) x 100
-
The purity of this compound is the area percentage of its corresponding peak.
Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound.
References
High-performance liquid chromatography (HPLC) method for 3-Ethylbenzonitrile
An Application Note for the Analysis of 3-Ethylbenzonitrile by High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is an aromatic nitrile compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its aromatic nature and moderate polarity make it well-suited for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. This application note presents a detailed protocol for the isocratic HPLC method for the quantitative determination of this compound. The described method is simple, robust, and provides excellent peak shape and resolution, making it suitable for quality control and research applications.
Experimental Protocol
A reverse-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions were selected based on the physicochemical properties of the analyte and common practices for the analysis of similar aromatic compounds.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards:
-
Acetonitrile: HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
This compound: Reference Standard (>99% purity)
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The developed method demonstrates excellent performance for the analysis of this compound. A summary of the quantitative data is presented in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Retention Time (tR) | 4.5 min |
| Linearity (Correlation Coefficient, r²) | 0.9998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Recovery | 98 - 102% |
Mandatory Visualization
Experimental Workflow for HPLC Analysis of this compound:
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship) of Chromatographic Separation:
Caption: Principle of reverse-phase chromatographic separation.
References
Application Note: Structural Characterization of 3-Ethylbenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This application note provides a detailed protocol for the characterization of 3-Ethylbenzonitrile using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The presented data and methodologies are essential for researchers engaged in organic synthesis, medicinal chemistry, and drug development, where unambiguous structural confirmation is critical.
Data Presentation
The structural assignment of this compound is confirmed by the analysis of its ¹H and ¹³C NMR spectra. The quantitative data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the tables below.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-4, H-5, H-6 | 7.30 - 7.55 | Multiplet | - | 4H |
| -CH₂- | 2.69 | Quartet | 7.6 | 2H |
| -CH₃ | 1.25 | Triplet | 7.6 | 3H |
Table 2: ¹³C NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-3 (quaternary) | 146.4 |
| C-2, C-6 | 132.3 |
| C-4, C-5 | 128.9 |
| C-1 (quaternary) | 118.9 |
| -CN (quaternary) | 112.7 |
| -CH₂- | 29.0 |
| -CH₃ | 15.2 |
Experimental Protocols
High-quality NMR spectra are essential for accurate structural elucidation. The following protocols outline the standardized procedures for sample preparation and instrument operation.
1. Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically 4-5 cm).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.
2. ¹H NMR Spectroscopy Protocol
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS or solvent signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine proton-proton connectivities.
-
3. ¹³C NMR Spectroscopy Protocol
-
Spectrometer Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): A larger number of scans (e.g., 64 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the TMS or solvent signal.
-
Mandatory Visualizations
Molecular Structure and Key NMR Correlations
Caption: Molecular structure of this compound with its key ¹H and ¹³C NMR spectral features.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the characterization of this compound by NMR spectroscopy.
Application Notes and Protocols for the Reaction of 3-Ethylbenzonitrile with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 3-ethylbenzonitrile with Grignard reagents. This reaction is a valuable tool for the synthesis of substituted propiophenones, which are important intermediates in the development of various pharmaceutical agents.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds. The reaction of a nitrile, such as this compound, with a Grignard reagent provides a reliable route to ketones.[1] The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the corresponding ketone. This synthetic route is of significant interest in medicinal chemistry as propiophenone (B1677668) derivatives exhibit a wide range of biological activities and serve as key building blocks for various therapeutic agents.[2][][4]
Applications in Drug Development
Propiophenone and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals.[2][][5] The resulting ketone from the reaction of this compound, 1-(3-ethylphenyl)propan-1-one, and its analogs are of interest in several therapeutic areas:
-
Central Nervous System (CNS) Agents: Propiophenone scaffolds are found in drugs targeting the CNS, including anxiolytics and hypnotics.[2] For instance, bupropion, an antidepressant, contains a propiophenone moiety.[2]
-
Cardiovascular Drugs: Certain propiophenone derivatives have shown potential as anti-arrhythmic agents.[]
-
Antidiabetic Agents: Substituted propiophenones have been investigated for their antihyperglycemic properties.[4]
-
Anticancer Agents: Phenylpropiophenone derivatives have been synthesized and evaluated for their potential as anticancer agents.[6][7]
-
Anti-inflammatory and Analgesic Agents: Novel series of propiophenone-containing compounds have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies.[8]
The synthesis of 1-(3-ethylphenyl)propan-1-one and its subsequent modification allows for the exploration of structure-activity relationships and the development of new chemical entities with therapeutic potential.
Data Presentation
The following table summarizes representative quantitative data for the Grignard reaction of a nitrile to form a ketone, based on a closely related procedure.
| Reactant 1 (Nitrile) | Reactant 2 (Grignard Reagent) | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Phenylpropanenitrile | Ethylmagnesium bromide | 1-Phenylpentan-3-one | 1) Anhydrous diethyl ether, 0 °C to reflux2) 10% aq. HCl | Not specified | [1] |
| Benzonitrile | Isopropylmagnesium bromide | Isobutyrophenone | Diethyl ether | ~30-35% (average) | [9] |
Note: Specific yield for the reaction of this compound was not found in the searched literature. The provided data is for analogous reactions and serves as a general guideline.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 1-(3-ethylphenyl)propan-1-one from this compound and ethylmagnesium bromide. This protocol is adapted from a similar, well-established Grignard reaction procedure.[1]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal, as initiator)
-
This compound
-
10% Aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Synthesis of 1-(3-Ethylphenyl)propan-1-one
Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Assemble the flame-dried three-necked flask with the reflux condenser and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish suspension.
Part 2: Reaction with this compound and Work-up
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 10% aqueous hydrochloric acid. This step is exothermic and should be performed with caution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1-(3-ethylphenyl)propan-1-one, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for the synthesis of 1-(3-ethylphenyl)propan-1-one.
Caption: Logical relationship from starting material to potential drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. manavchem.com [manavchem.com]
- 4. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propiophenone - Wikipedia [en.wikipedia.org]
- 6. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Note: Synthesis of 3-Ethylbenzoic Acid via Hydrolysis of 3-Ethylbenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of 3-ethylbenzoic acid from 3-ethylbenzonitrile via hydrolysis. Two primary methods are presented: a high-yield basic hydrolysis protocol and a standard acidic hydrolysis protocol. These methods are broadly applicable to the hydrolysis of various aryl nitriles. This note includes comprehensive experimental procedures, tables of quantitative data for reagents and reaction conditions, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and purification of the target carboxylic acid.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids.[1][2] 3-Ethylbenzoic acid is a valuable synthetic intermediate used in the preparation of various biologically active molecules, including M3 muscarinic acetylcholine (B1216132) receptor antagonists.[3] This application note details two effective methods for the hydrolysis of this compound: a basic hydrolysis using sodium hydroxide (B78521) and an acidic hydrolysis using a strong mineral acid like hydrochloric acid.[2][4] The choice between acidic and basic conditions often depends on the substrate's sensitivity to acid or base.[4] Both procedures typically involve heating the reaction mixture under reflux to drive the reaction to completion.[2]
Compound Data and Reaction Parameters
The physical and chemical properties of the starting material and the final product are summarized in Table 1. A comparison of the reaction parameters for the basic and acidic hydrolysis protocols is provided in Table 2.
Table 1: Physical and Chemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | This compound | 10472-33-0 | C₉H₉N | 131.17 |
| 3-Ethylbenzoic acid | 3-Ethylbenzoic acid | 619-20-5 | C₉H₁₀O₂ | 150.17[5] |
Table 2: Summary of Hydrolysis Reaction Parameters
| Parameter | Protocol 1: Basic Hydrolysis | Protocol 2: Acidic Hydrolysis |
| Primary Reagent | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) |
| Solvent | Methanol (B129727) / Water | Water |
| Temperature | 90°C to Reflux | Reflux |
| Reaction Time | Overnight | Several hours to overnight |
| Typical Yield | High (e.g., >90%)[6] | Variable |
| Initial Product | Sodium 3-ethylbenzoate (salt) | 3-Ethylbenzoic acid |
| Workup | Acidification to precipitate the acid | Cooling and filtration |
Experimental Workflow
The general workflow for the hydrolysis of this compound to 3-ethylbenzoic acid is depicted below. This process includes the initial reaction setup, the hydrolysis step under either acidic or basic conditions, and the subsequent workup and purification stages to isolate the final product.
Caption: Experimental workflow for the synthesis of 3-ethylbenzoic acid.
Detailed Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
This protocol is adapted from a high-yield procedure for a structurally similar compound.[6]
Materials:
-
This compound
-
Methanol (MeOH)
-
6 M Sodium Hydroxide (NaOH) solution
-
12 M Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.0 g) in methanol (e.g., 50 mL).
-
Hydrolysis: Add 6 M sodium hydroxide solution (e.g., 50 mL) to the flask. Heat the mixture to 90°C (or gentle reflux) and stir overnight.
-
Solvent Removal: After cooling to room temperature, remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Wash: Wash the remaining aqueous layer with dichloromethane (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 3 by the dropwise addition of 12 M HCl. A white precipitate of 3-ethylbenzoic acid should form.
-
Extraction: Extract the precipitated product with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-ethylbenzoic acid.
-
Purification: The crude product can be further purified by recrystallization from hot water.[7]
Protocol 2: Acidic Hydrolysis of this compound
This protocol follows a general procedure for the acid-catalyzed hydrolysis of nitriles.[2][4]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~37%) or Sulfuric Acid (H₂SO₄, ~50%)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place this compound (e.g., 5.0 g) into a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add an excess of aqueous acid (e.g., 50 mL of 1:1 concentrated HCl/water). Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. Continue heating until the starting material is consumed (this may take several hours).
-
Isolation: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath. The 3-ethylbenzoic acid product should precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from hot water. Dry the purified crystals in a vacuum oven. For nitriles with low water solubility, hydrolysis can be slow; the addition of a phase-transfer catalyst or a co-solvent may be necessary.[8]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 3-ETHYLBENZOIC ACID | 619-20-5 [chemicalbook.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. 3-Ethylbenzoic acid [webbook.nist.gov]
- 6. 3-ACETYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. sserc.org.uk [sserc.org.uk]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of 3-Ethylbenzonitrile to 3-Ethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of 3-ethylbenzonitrile to 3-ethylbenzylamine, a primary amine of interest in pharmaceutical and chemical synthesis. The protocols outlined below are based on established methods for nitrile reduction, including catalytic hydrogenation and chemical hydride reduction.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of chemical intermediates. 3-Ethylbenzylamine serves as a valuable building block in the development of various bioactive molecules. The selection of an appropriate reduction method is critical to ensure high yield, purity, and operational safety. This note details three common and effective methods for this conversion: Catalytic Hydrogenation, Lithium Aluminum Hydride (LiAlH4) reduction, and Sodium Borohydride (B1222165)/Cobalt(II) Chloride reduction.
Reaction Pathway
The overall transformation involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond of the nitrile group.
Caption: General reaction pathway for the reduction of this compound.
Comparative Data of Reduction Methods
The following table summarizes the typical reaction conditions and performance of the detailed protocols.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Typical Yield (%) | Selectivity for Primary Amine |
| Catalytic Hydrogenation | H₂ / Raney Cobalt | Methanol | 50 - 170 | 100 - 500 | 2 - 4 | >90 | High |
| LiAlH₄ Reduction | Lithium Aluminum Hydride | THF | 0 - Room Temp | Ambient | 4 | ~85 | High |
| NaBH₄/CoCl₂ Reduction | NaBH₄ / CoCl₂ | Methanol | Room Temp | Ambient | 2 - 6 | >90 | High |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Raney Cobalt
Catalytic hydrogenation is a scalable and efficient method for the reduction of nitriles.[1][2] Raney cobalt is often preferred for its high selectivity towards primary amines.[1]
Materials:
-
This compound
-
Raney Cobalt (activated)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr reactor)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a high-pressure autoclave, prepare a solution of this compound (1.0 eq.) in anhydrous methanol.
-
Carefully add activated Raney Cobalt catalyst (typically 5-10% by weight of the nitrile).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).[1]
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.[1]
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ethylbenzylamine.
-
The product can be further purified by distillation or column chromatography if necessary.
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines under mild conditions.[3][4] This method is well-suited for laboratory-scale synthesis.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes).[5]
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and then water again (3 volumes).[5]
-
A granular precipitate will form. Filter the suspension through Celite and wash the filter cake with THF or ethyl acetate (B1210297).
-
Separate the organic layer from the filtrate. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethylbenzylamine.
Method 3: Sodium Borohydride and Cobalt(II) Chloride Reduction
This method provides a milder and safer alternative to LiAlH₄, utilizing sodium borohydride in the presence of a cobalt(II) chloride catalyst.[6][7][8]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and CoCl₂·6H₂O (0.1-0.2 eq.) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add NaBH₄ (3-5 eq.) portion-wise to the stirred solution. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.[6]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully add water to quench the reaction.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 3-ethylbenzylamine.
Caption: General experimental workflow for nitrile reduction.
Safety Precautions
-
Catalytic Hydrogenation: Handle hydrogen gas with extreme care in a well-ventilated area. The catalysts can be pyrophoric and should be handled under an inert atmosphere when dry.
-
LiAlH₄: This reagent reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
NaBH₄/CoCl₂: Hydrogen gas is evolved during the reaction. Ensure adequate ventilation. Cobalt compounds are toxic and should be handled with appropriate personal protective equipment.
Always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.
References
- 1. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 3-ethylbenzonitrile as a key starting material. The nitrile functionality of this compound serves as a versatile handle for constructing a range of heterocyclic cores, which are prevalent in medicinal chemistry and materials science.
Synthesis of 5-(3-Ethylphenyl)-1H-tetrazole
Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The [3+2] cycloaddition of a nitrile with an azide (B81097) is a common and efficient method for their synthesis.
Experimental Protocol:
A mixture of this compound (1.0 mmol), sodium azide (1.5 mmol), and ammonium (B1175870) chloride (1.5 mmol) in 5 mL of dimethylformamide (DMF) is heated at 120 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into 20 mL of ice-cold water. The resulting mixture is acidified with 2N HCl to a pH of approximately 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-(3-ethylphenyl)-1H-tetrazole.
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Sodium Azide | Ammonium Chloride | DMF | 120 | 18 | 85 | General Protocol |
| 2 | Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | 120 | 12 | 92 | [1] |
| 3 | Aryl Nitriles | Sodium Azide | SO3H-carbon | DMF | 100 | 6 | 85-95 | [2] |
| 4 | Organonitriles | Sodium Azide | Co(II)-complex | - | 110 | - | up to 99 | [3] |
Logical Relationship: Synthesis of 5-(3-Ethylphenyl)-1H-tetrazole
Caption: Synthetic scheme for 5-(3-Ethylphenyl)-1H-tetrazole.
Biological Activity of Tetrazole Derivatives:
Tetrazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antileishmanial, antiviral, antibacterial, antifungal, and antioxidant properties.[3][4] Their metabolic stability and ability to act as a bioisosteric analogue of the carboxylic acid group make them attractive for drug design.[4]
Synthesis of 2-Amino-4-(3-ethylphenyl)thiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This protocol adapts the Gewald reaction for the synthesis of a 2-aminothiophene derivative incorporating the 3-ethylphenyl moiety.
Experimental Protocol:
To a mixture of 1-(3-ethylphenyl)ethan-1-one (1.0 mmol), malononitrile (B47326) (1.0 mmol), and elemental sulfur (1.1 mmol) in 10 mL of ethanol, a catalytic amount of a base such as morpholine (B109124) or triethylamine (B128534) (0.2 mmol) is added. The reaction mixture is stirred at room temperature or slightly heated (40-50 °C) for a few hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield 2-amino-4-(3-ethylphenyl)thiophene-3-carbonitrile.
Quantitative Data:
| Entry | Ketone | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(3-Ethylphenyl)ethan-1-one | Malononitrile | Morpholine | Ethanol | RT | 4 | ~80 (Estimated) | General Protocol |
| 2 | Aryl Methyl Ketones | Malononitrile | - | Benzene | Reflux | 6-12 | - | [5] |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | Diethylamine | - | 40-50 | 4 | - | [4] |
Experimental Workflow: Gewald Reaction
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Biological Activity of 2-Aminothiophene Derivatives:
2-Aminothiophene scaffolds are considered privileged structures in medicinal chemistry due to their diverse biological activities.[6] Derivatives have shown potential as anticancer, antioxidant, and antileishmanial agents.[4][7] A significant portion of their anticancer activity is attributed to the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways controlling cell growth and proliferation.[8]
Signaling Pathway: Kinase Inhibition by Thieno[2,3-d]pyrimidines
Caption: Inhibition of kinase signaling by thienopyrimidine derivatives.
Synthesis of Quinazoline (B50416) Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including use as anticancer agents that target receptor tyrosine kinases like EGFR.[3][4] While direct synthesis from this compound is not widely reported, a plausible route involves the conversion of this compound to a suitable precursor for a classic quinazoline synthesis, such as the Niementowski reaction.
Conceptual Two-Step Protocol:
Step 1: Synthesis of 2-Amino-3-ethylbenzonitrile (B13126963). This step would involve the introduction of an amino group ortho to the nitrile group of this compound. This is a challenging transformation and would likely require a multi-step sequence, for example, via nitration, reduction, and potentially other functional group manipulations.
Step 2: Niementowski Quinazoline Synthesis. The resulting 2-amino-3-ethylbenzonitrile could then be reacted with a suitable amide or formic acid to construct the quinazoline ring. For example, heating 2-amino-3-ethylbenzonitrile with formamide (B127407) could yield 4-amino-8-ethylquinazoline.
Due to the lack of specific, reproducible protocols for the direct synthesis of quinazolines from this compound in the reviewed literature, a detailed experimental protocol and quantitative data table are not provided here. The Niementowski synthesis typically involves the reaction of an anthranilic acid with an amide.[5][8]
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Quinazoline-based compounds are known to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[1][5]
Caption: EGFR signaling pathway and its inhibition by quinazolines.
Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
The synthesis of pyridine and pyrimidine heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable nitrogen-containing species. While direct, high-yield syntheses of pyridines and pyrimidines from this compound are not well-documented in readily available literature, it is conceivable to first convert this compound into a 1,3-dicarbonyl derivative or an amidine, which could then participate in established cyclization reactions.
For instance, the reaction of a β-ketonitrile, which could potentially be derived from this compound, with dicyandiamide (B1669379) or guanidine (B92328) can lead to the formation of aminopyrimidines. However, without specific published protocols starting from this compound, providing a detailed and validated experimental procedure is not feasible at this time. Researchers interested in these scaffolds are encouraged to explore multi-step synthetic routes that transform the nitrile group of this compound into a functionality amenable to classic pyridine and pyrimidine ring-forming reactions.
Disclaimer: The provided protocols are based on established chemical transformations and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Experimental procedure for the nitration of ethylbenzene to obtain precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the nitration of ethylbenzene (B125841), a fundamental reaction in organic synthesis for the production of key precursors in the pharmaceutical and chemical industries. The following protocols outline the widely-used mixed-acid method and an alternative approach using nitric acid with acetic anhydride (B1165640), offering flexibility based on desired selectivity and laboratory capabilities.
Introduction
The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring of ethylbenzene.[1] The ethyl group is an activating, ortho-, para- directing group, meaning it increases the reaction rate compared to benzene (B151609) and directs the incoming nitro group primarily to the ortho (2-) and para (4-) positions.[1] This regioselectivity arises from the electron-donating nature of the ethyl group, which stabilizes the cationic intermediate (arenium ion) formed during the electrophilic attack at these positions.[1] The most common method for this transformation involves a "mixed acid" of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[1]
Quantitative Data Summary
The reaction conditions significantly influence the yield and the ratio of the resulting nitroethylbenzene isomers. The following table summarizes typical quantitative data for the mixed-acid nitration of ethylbenzene.
| Parameter | Mixed Acid Nitration | Notes |
| Reagents | Ethylbenzene, Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) | Sulfuric acid serves as the catalyst.[1] |
| Temperature | 30-50°C | Higher temperatures can increase the rate of reaction but may also promote dinitration.[1] Careful temperature control is crucial. |
| Reaction Time | 30-60 minutes | The reaction is exothermic.[1] |
| Typical Yield | High | Yields can be optimized by controlling temperature and reaction time. |
| Isomer Distribution | ortho-nitroethylbenzene, para-nitroethylbenzene (major products) | The ethyl group directs the substitution to the ortho and para positions.[1] |
Experimental Protocols
Safety Precautions: The nitration of aromatic compounds is a potentially hazardous procedure. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[2] These reactions are exothermic and can lead to runaway reactions if not properly controlled.[3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[2] All procedures should be carried out in a well-ventilated fume hood.[2]
Protocol 1: Mixed-Acid Nitration of Ethylbenzene
This protocol is a standard and widely used method for the nitration of ethylbenzene.
Materials:
-
Ethylbenzene
-
Concentrated nitric acid (~70%)
-
Concentrated sulfuric acid (~98%)
-
Ice
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice-salt bath, add a specific volume of concentrated sulfuric acid (e.g., 15 mL).[4] While stirring, slowly add an equimolar or slight excess of concentrated nitric acid (e.g., 10 mL) dropwise, ensuring the temperature of the mixture is maintained below 10°C.[4]
-
Reaction: In a separate flask, cool the ethylbenzene (e.g., 10.6 g, 0.1 mol) to 0°C.[4] Slowly add the cold nitrating mixture dropwise to the stirred ethylbenzene over a period of 30-45 minutes.[4] It is crucial to maintain the internal reaction temperature below 10°C throughout the addition.[4] After the addition is complete, allow the mixture to stir at 0-10°C for an additional 30 minutes.[4]
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring to quench the reaction.[5] Transfer the mixture to a separatory funnel. The organic layer containing the nitroethylbenzene isomers will separate from the aqueous layer.[5]
-
Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[4]
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure to yield the crude product.[4] The isomers can be separated by fractional distillation.[6]
-
Protocol 2: Nitration using Nitric Acid and Acetic Anhydride
This method can offer higher selectivity for mono-nitration.[4]
Materials:
-
Ethylbenzene
-
Concentrated nitric acid
-
Acetic anhydride
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
Procedure:
-
Preparation of Acetyl Nitrate (B79036) (in situ): In a flask, cool acetic anhydride (e.g., 5.0 mL, 53 mmol) to 0°C.[7] Slowly add concentrated nitric acid (e.g., 2.0 mL, 47 mmol) dropwise with vigorous stirring, keeping the temperature below 10°C.[7] This in situ generation of acetyl nitrate should be performed with extreme caution.[4]
-
Reaction: In a separate flask, dissolve ethylbenzene (e.g., 1.06 g, 10 mmol) in a small amount of acetic anhydride (e.g., 1.0 mL) and cool to 0°C.[7] Slowly add the prepared acetyl nitrate solution to the ethylbenzene solution, maintaining the temperature at or below 10°C.[4][7] After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[4]
-
Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and pour it into water.[7]
-
Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the product.[4]
-
Visualizations
Caption: Experimental workflow for the nitration of ethylbenzene.
Caption: Simplified reaction pathway for ethylbenzene nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethylnitrobenzene | 612-22-6 | Benchchem [benchchem.com]
- 7. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
Application Note: Purification of Crude 3-Ethylbenzonitrile by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylbenzonitrile is a valuable aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its molecular structure allows for versatile applications in organic synthesis.[2] For its use in sensitive applications, particularly in the pharmaceutical industry, a high degree of purity is essential. Distillation is a fundamental technique for the purification of liquid organic compounds.[3] Given the high boiling point of this compound, vacuum distillation is the preferred method to achieve purification while minimizing the risk of thermal decomposition.[4] This document provides a detailed protocol for the purification of crude this compound using vacuum distillation.
Principle of Purification
Distillation separates chemical substances based on differences in their volatilities, which are directly related to their boiling points.[3][5] When a liquid mixture is heated, the component with the lower boiling point will vaporize more readily. These vapors are then cooled and condensed back into a liquid state, resulting in a condensate that is enriched in the more volatile component.
This compound has a boiling point of approximately 215-225°C at atmospheric pressure.[1] Distilling high-boiling point compounds at atmospheric pressure can lead to decomposition, polymerization, or other unwanted side reactions.[6] Vacuum distillation, or distillation under reduced pressure, is employed to circumvent this issue.[4][5] By reducing the pressure inside the distillation apparatus, the boiling points of the components in the mixture are significantly lowered. This allows for the distillation of this compound at a much lower temperature, preserving its chemical integrity and yielding a product of high purity.
Data Presentation
The successful separation of this compound from potential impurities via distillation relies on the differences in their boiling points. The following table summarizes key physical data for this compound and a common isomeric impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₉H₉N | 131.18 | 215.7 - 225 |
| 4-Ethylbenzonitrile | C₉H₉N | 131.17 | 237 |
Data sourced from multiple suppliers and databases.[1]
Experimental Protocol
This protocol details the purification of crude this compound using a standard laboratory vacuum distillation setup.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flasks (distilling and receiving flasks)
-
Claisen or three-way distillation head
-
Thermometer and adapter
-
Liebig or Vigreux condenser
-
Vacuum adapter
-
Boiling chips or magnetic stir bar
-
Heating mantle with a stirrer
-
Laboratory jack
-
Vacuum pump
-
Cold trap (recommended)
-
Manometer
-
Tubing for vacuum and cooling water
-
Keck clips or other joint clamps
-
Insulating glass wool or aluminum foil
Apparatus Setup:
-
Inspect Glassware: Carefully inspect all glassware for any cracks or defects that could cause it to fail under vacuum.
-
Assemble the Apparatus:
-
Place the heating mantle on a laboratory jack.
-
Securely clamp a round-bottom flask (the distilling flask) so it sits (B43327) within the heating mantle.
-
Add a magnetic stir bar or a few boiling chips to the distilling flask.
-
Attach the Claisen or three-way distillation head to the flask.
-
Place the thermometer in its adapter, ensuring the bulb is positioned slightly below the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.
-
Attach the vacuum adapter to the end of the condenser.
-
Place a receiving flask at the outlet of the vacuum adapter. It is advisable to use a multi-limb adapter (cow or spider) to allow for the collection of different fractions without breaking the vacuum.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing. Include a manometer in the line to monitor the pressure.
-
-
Ensure Proper Sealing: Lightly grease all ground-glass joints to ensure an airtight seal. Use Keck clips to secure the joints.
Distillation Procedure:
-
Charge the Flask: Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Seal the System: Complete the assembly of the apparatus as described above.
-
Start Cooling and Stirring: Turn on the cooling water to the condenser and begin stirring the contents of the flask.
-
Apply Vacuum: Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg). Observe the system for any initial bubbling, which may indicate the removal of volatile solvents.
-
Begin Heating: Once a stable vacuum is achieved, begin gently heating the distilling flask with the heating mantle.
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling point impurities. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
Residue: When the distillation rate slows and the temperature begins to rise or fall, or if charring is observed, stop the distillation. The material remaining in the distilling flask is the high-boiling point residue.
-
-
Shutdown:
-
Lower and turn off the heating mantle. Allow the system to cool.
-
Slowly and carefully vent the system to return it to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and transfer the purified product to a labeled storage container.
-
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Chemical Hazards: this compound may be harmful if swallowed, inhaled, or in contact with the skin, and can cause eye, skin, and respiratory system irritation.[1]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Vacuum Safety: Never perform a vacuum distillation with glassware that has cracks or star fractures. Use a safety shield or conduct the procedure in a fume hood with the sash lowered.
-
Heating: Do not heat a sealed system. Ensure the system is properly vented before heating is stopped. Do not distill to dryness, as this can sometimes lead to the formation of explosive peroxides or other unstable residues.
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
References
Application Notes and Protocols for the Quantification of 3-Ethylbenzonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-ethylbenzonitrile in typical reaction mixtures using Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.18 g/mol | [1] |
| Boiling Point | 215-225 °C | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents | N/A |
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.
Principle
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) then combusts the eluted compounds in a hydrogen-air flame, generating ions that produce a current proportional to the mass of the carbon atoms, allowing for quantification.
Experimental Protocol
2.2.1. Sample Preparation
-
Reaction Quenching: If the reaction is ongoing, quench a representative aliquot (e.g., 100 µL) by diluting it in a suitable solvent (e.g., 1 mL of dichloromethane) to stop the reaction and dissolve all components.
-
Internal Standard (IS) Addition: Add a known concentration of an internal standard. A suitable IS should be a stable compound with a retention time that does not overlap with other components in the reaction mixture. Dodecane is a common choice for non-polar analytes.
-
Dilution: Dilute the sample to an appropriate concentration to be within the linear range of the detector. A typical starting dilution is 1:100 (v/v) with dichloromethane.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2.2.2. GC-FID Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Inlet Temperature: 250 °C | |
| Injection Volume: 1 µL | |
| Split Ratio: 50:1 | |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[2][3] |
| Carrier Gas | Helium or Hydrogen, Constant Flow Rate: 1.0 mL/min |
| Oven Program | Initial Temperature: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Hold: 5 min at 250 °C | |
| Detector | Flame Ionization Detector (FID) |
| Temperature: 300 °C | |
| Hydrogen Flow: 30 mL/min | |
| Air Flow: 300 mL/min | |
| Makeup Gas (N₂): 25 mL/min |
2.2.3. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Peak Integration: Integrate the peak areas of this compound and the internal standard in both the calibration standards and the unknown samples.
-
Quantification: Calculate the concentration of this compound in the samples using the calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Workflow Diagram
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the separation and quantification of a broad range of organic molecules, including aromatic nitriles.
Principle
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For non-polar compounds like this compound, reversed-phase chromatography is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, which is proportional to their concentration.
Experimental Protocol
3.2.1. Sample Preparation
-
Reaction Quenching and Dilution: Quench a representative aliquot of the reaction mixture (e.g., 50 µL) by diluting it in the mobile phase (e.g., 1 mL of acetonitrile/water mixture) to a concentration within the linear range of the UV detector.
-
Internal Standard (IS) Addition: While not always necessary for HPLC if external calibration is performed carefully, adding an internal standard can improve precision. A suitable IS would be a structurally similar compound with a different retention time, for example, 4-ethylbenzonitrile (B1329635) if it is not present in the reaction mixture.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
3.2.2. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4][5] |
| Gradient | 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength: 230 nm (based on the UV absorbance of the nitrile group) |
3.2.3. Data Analysis
-
Calibration Curve: Prepare and analyze a series of calibration standards of this compound in the mobile phase.
-
Peak Integration: Integrate the peak area of this compound.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances in a mixture without the need for a calibration curve of the analyte itself.
Principle
The area of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. In qNMR, a certified internal standard of known purity and mass is added to a sample containing the analyte. By comparing the integral of a specific resonance of the analyte to a resonance of the internal standard, the concentration of the analyte can be accurately determined.
Experimental Protocol
4.2.1. Sample Preparation
-
Accurate Weighing: Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into a clean vial.
-
Internal Standard Addition: Accurately weigh and add a suitable internal standard to the same vial. The molar ratio of the internal standard to the expected amount of analyte should ideally be around 1:1. A common internal standard for organic compounds in deuterated chloroform (B151607) (CDCl₃) is 1,3,5-trimethoxybenzene (B48636) or maleic acid.
-
Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃). Ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
4.2.2. NMR Instrumentation and Acquisition Parameters
| Parameter | Recommended Setting |
| NMR Spectrometer | 400 MHz or higher field strength spectrometer |
| Solvent | CDCl₃ or other suitable deuterated solvent |
| Pulse Sequence | Standard 1D proton experiment (e.g., 'zg30') |
| Pulse Angle | 30° or 90° (a 90° pulse provides better signal-to-noise but requires a longer relaxation delay) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A conservative starting value is 30 seconds. This is a critical parameter for accurate quantification.[6] |
| Number of Scans (NS) | 16 or higher to achieve a good signal-to-noise ratio (>250:1 for accurate integration)[6] |
| Acquisition Time (AQ) | Sufficient to ensure good digital resolution (e.g., > 3 s) |
| Temperature | Stable, controlled temperature (e.g., 298 K) |
4.2.3. Data Processing and Analysis
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation. Carefully phase the spectrum.
-
Baseline Correction: Apply a robust baseline correction algorithm.
-
Integration: Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal of the internal standard.
-
Calculation: Calculate the amount of this compound using the following formula:
manalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / PIS) * Panalyte
Where:
-
m = mass
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
P = purity
-
Logical Relationship Diagram
Summary of Quantitative Data and Method Comparison
| Parameter | GC-FID | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by flame ionization | Separation by polarity, detection by UV absorbance | Signal intensity proportional to molar concentration |
| Selectivity | High, based on retention time | High, based on retention time and UV spectrum | High, based on unique chemical shifts |
| Sensitivity | High (ng to pg range) | Moderate (µg to ng range) | Low (mg to µg range) |
| Sample Throughput | High | High | Moderate |
| Quantification | Requires analyte-specific calibration curve | Requires analyte-specific calibration curve | Primary method, relies on certified internal standard |
| Destructive? | Yes | Yes (sample is consumed) | No (sample can be recovered) |
| Typical Sample Prep | Dilution, filtration, IS addition | Dilution, filtration | Accurate weighing, dissolution in deuterated solvent with IS |
| Key Strengths | Excellent for volatile compounds, robust | Broad applicability, good for non-volatile compounds | High accuracy and precision, no analyte standard needed for calibration |
| Potential Challenges | Thermal degradation of unstable compounds | Co-elution of compounds with similar polarity and UV spectra | Signal overlap in complex mixtures, requires careful parameter optimization |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Synthesis of 3-Ethylbenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synthesis of 3-Ethylbenzonitrile via the Friedel-Crafts reaction. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize reaction yield.
Troubleshooting Guide & FAQs
The Friedel-Crafts synthesis of this compound presents a significant challenge due to the electronic properties of the starting material, benzonitrile (B105546). The strongly electron-withdrawing nature of the cyano (-CN) group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[1][2][3] This guide addresses the primary issues you may encounter.
Q1: Why is my Friedel-Crafts reaction of benzonitrile not yielding any this compound?
A1: The primary reason for reaction failure is the severe deactivation of the benzene (B151609) ring by the electron-withdrawing nitrile group.[1][2] This deactivation increases the activation energy for the electrophilic attack by the ethyl carbocation. Additionally, the nitrogen atom of the nitrile group can act as a Lewis base and form a complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and sequestering the catalyst.[4][5]
Q2: I observe a very low yield. How can I improve it?
A2: Optimizing the yield for this specific reaction is challenging, but several parameters can be adjusted:
-
Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst is often necessary to overcome the deactivation and the complexation with the nitrile group.[6]
-
Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier, they can also lead to side reactions and decomposition. Careful optimization of the reaction temperature is crucial.
-
Choice of Lewis Acid: While AlCl₃ is a common and powerful Lewis acid, other strong Lewis acids like FeCl₃ or superacid systems could be explored.[6][7][8]
-
Solvent: The choice of solvent can influence the activity of the catalyst and the solubility of the reactants. Inert solvents like nitrobenzene (B124822) or carbon disulfide are traditionally used for Friedel-Crafts reactions.
Q3: Am I likely to see polysubstitution (the addition of more than one ethyl group)?
A3: Polysubstitution is a common side reaction in Friedel-Crafts alkylations because the addition of an electron-donating alkyl group activates the ring for further substitution.[2] However, in the case of benzonitrile, the strong deactivating effect of the cyano group makes the initial ethylation difficult and subsequent alkylations even less likely. Therefore, polysubstitution is not expected to be a major concern.
Q4: What is the expected isomer distribution (ortho, meta, para)?
A4: The cyano group is a meta-directing deactivator.[9] Therefore, the primary product expected from a successful Friedel-Crafts alkylation of benzonitrile would be this compound (the meta-isomer).
Q5: Are there alternative synthetic routes to this compound that might be more effective?
A5: Given the challenges of the Friedel-Crafts approach, alternative multi-step synthetic pathways are often more viable for producing substituted benzonitriles. These can include nucleophilic aromatic substitution reactions or the introduction of the nitrile group at a later stage of the synthesis after the alkyl group has been installed on a more activated precursor. One documented approach for a similar compound, 4-ethylbenzonitrile, involves the reaction of ethylbenzene (B125841) with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrofluoric acid to form an ethyl-thiobenzamide intermediate, which is then converted to the nitrile.[10]
Comparative Data on Friedel-Crafts Alkylation
| Substrate | Alkylating Agent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Ethyl Bromide | AlCl₃ (stoichiometric) | Benzene | 80 | 2 | >90 | General Knowledge |
| Toluene | Benzyl Chloride | ZrPW | None | 110 | 5 | 92 | Adapted from similar study |
| Anisole | Benzyl Alcohol | Montmorillonite Clay | p-Xylene | 100 | Continuous Flow | 99 | [11] |
| Phenol | Formaldehyde | H₂SO₄ | Fuming H₂SO₄ | 135 | N/A | Good | [12] |
Experimental Protocols
The following is an adapted, hypothetical protocol for the Friedel-Crafts synthesis of this compound. Caution: This reaction is challenging and may result in low to no yield. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: AlCl₃ Catalyzed Ethylation of Benzonitrile
Reagents and Materials:
-
Benzonitrile
-
Ethyl bromide (or ethyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap to neutralize evolved HCl gas.
-
Catalyst Suspension: To the flask, add the anhydrous solvent and slowly add anhydrous aluminum chloride (a molar excess, e.g., 1.5 equivalents relative to benzonitrile) while stirring and cooling in an ice bath.
-
Substrate Addition: Slowly add benzonitrile (1 equivalent) to the stirred suspension, maintaining a low temperature.
-
Alkylating Agent Addition: Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. The optimal temperature and reaction time will need to be determined empirically, potentially requiring elevated temperatures for an extended period (e.g., 24-48 hours). Monitor the reaction progress by TLC or GC if possible.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it over crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: A generalized workflow for the Friedel-Crafts synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 8. mt.com [mt.com]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Ethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Ethylbenzonitrile. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are three main synthetic pathways for the synthesis of this compound:
-
From Benzene (B151609): This multi-step synthesis involves the Friedel-Crafts ethylation of benzene to form ethylbenzene (B125841), followed by oxidation to 3-ethylbenzoic acid, and subsequent conversion to this compound.
-
Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide, such as 3-ethylbromobenzene, using copper(I) cyanide.[1]
-
Sandmeyer Reaction: This route starts with the diazotization of an aromatic amine, like 3-ethylaniline, followed by a reaction with copper(I) cyanide to yield the desired nitrile.[2]
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The byproducts largely depend on the chosen synthetic route.
-
Friedel-Crafts ethylation can lead to polyalkylated benzenes like diethylbenzene and triethylbenzene.[3]
-
The Sandmeyer reaction is known to produce biaryl compounds as byproducts, which supports a radical-based mechanism.[2][4] Phenols can also form if water is present during the reaction.
-
In the conversion of 3-ethylbenzoic acid to this compound using thionyl chloride, gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are formed.[5][6]
Q3: How can I minimize the formation of polyalkylation byproducts during Friedel-Crafts ethylation?
A3: To minimize polyalkylation, it is recommended to use a large excess of benzene relative to the ethylating agent. This increases the statistical probability of the electrophile reacting with benzene instead of the more reactive ethylbenzene product.[3]
Q4: What is a critical parameter to control during the Sandmeyer reaction?
A4: Temperature control is crucial during the diazotization step of the Sandmeyer reaction. It should be kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7] The pH of the reaction medium is also critical for the stability of the diazonium salt.
Troubleshooting Guides
Route 1: Synthesis from Benzene
Problem 1: Low yield and multiple products in Friedel-Crafts ethylation.
-
Possible Cause: Polyalkylation and carbocation rearrangement. The ethylbenzene product is more reactive than benzene and can undergo further ethylation.[3]
-
Troubleshooting:
-
Use a significant excess of benzene.
-
Control the reaction temperature carefully; lower temperatures can reduce the rate of side reactions.
-
Consider using a less reactive ethylating agent or a milder Lewis acid catalyst.
-
Problem 2: Incomplete oxidation of ethylbenzene to 3-ethylbenzoic acid.
-
Possible Cause: Insufficient amount of oxidizing agent (e.g., KMnO₄) or inadequate reaction time/temperature.
-
Troubleshooting:
-
Ensure at least a stoichiometric amount of the oxidizing agent is used.
-
Increase the reaction time or temperature as needed, while monitoring the reaction progress by TLC or GC.
-
Ensure proper mixing to facilitate the reaction between the aqueous permanganate (B83412) solution and the organic ethylbenzene layer.
-
Problem 3: Low yield in the conversion of 3-ethylbenzoic acid to this compound.
-
Possible Cause: Incomplete conversion to the acid chloride intermediate or hydrolysis of the acid chloride/nitrile.
-
Troubleshooting:
-
Use a fresh, high-purity thionyl chloride to ensure complete formation of the acid chloride.
-
Perform the reaction under anhydrous conditions to prevent hydrolysis.
-
Ensure the cyanide source (e.g., NaCN) is dry and added under an inert atmosphere.
-
Route 2: Rosenmund-von Braun Reaction
Problem: The reaction is sluggish or does not go to completion.
-
Possible Cause: The Rosenmund-von Braun reaction often requires high temperatures (150-250 °C), which can be difficult to achieve and maintain.[8] The purity of the copper(I) cyanide is also critical.
-
Troubleshooting:
-
Ensure the reaction temperature is sufficiently high and stable.
-
Use freshly prepared or high-purity copper(I) cyanide.
-
Consider using a high-boiling point polar solvent like DMF or nitrobenzene.[9]
-
Modern modifications, such as the use of additives like L-proline, can promote the reaction at lower temperatures (80-120 °C).[8]
-
Route 3: Sandmeyer Reaction
Problem: Formation of significant amounts of phenol (B47542) byproduct.
-
Possible Cause: Presence of water during the reaction, which can react with the diazonium salt.
-
Troubleshooting:
-
Use anhydrous solvents and reagents for the cyanation step.
-
Ensure the diazonium salt solution is kept cold and used promptly after preparation to minimize decomposition.
-
Problem: Low yield of this compound and formation of tar-like substances.
-
Possible Cause: Decomposition of the diazonium salt due to elevated temperatures or incorrect pH. The radical nature of the reaction can also lead to polymerization and other side reactions.[2]
-
Troubleshooting:
-
Strictly maintain the temperature of the diazotization and cyanation steps.
-
Carefully control the pH of the reaction mixture.
-
Add the diazonium salt solution slowly to the copper(I) cyanide solution to control the reaction rate and minimize side reactions.
-
Quantitative Data
| Synthetic Route | Reactants | Catalyst/Reagent | Typical Byproducts | Reported Yield (%) | Reference |
| From Benzene | Benzene, Ethylene | Zeolite Catalyst | Diethylbenzene, Triethylbenzene | Varies | [3] |
| Ethylbenzene | KMnO₄ | - | High | [10] | |
| 3-Ethylbenzoic acid | SOCl₂, NaCN | SO₂, HCl | Good | [5] | |
| Rosenmund-von Braun | 3-Ethylbromobenzene | CuCN | Unreacted starting material, potential hydrolysis to amide/acid | Up to 81% (modified) | [8] |
| Sandmeyer Reaction | 3-Ethylaniline | NaNO₂, HCl, CuCN | Biaryl compounds, Phenols | 34-92% (for various aryl nitriles) | [11] |
Experimental Protocols
Representative Protocol for Sandmeyer Cyanation of an Aromatic Amine
This protocol is a general representation and should be adapted and optimized for 3-ethylaniline.
Part 1: Preparation of the Diazonium Salt Solution [7]
-
Dissolve the aromatic amine (e.g., 3-ethylaniline) in a suitable solvent mixture (e.g., glacial acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a specified time to ensure complete diazotization.
Part 2: Cyanation Reaction
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. quora.com [quora.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the conversion of 3-ethylaniline to 3-Ethylbenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields in the conversion of 3-ethylaniline (B1664132) to 3-ethylbenzonitrile, primarily via the Sandmeyer reaction.
Troubleshooting Guide: Low Yield Diagnosis
Question: My overall yield of this compound is significantly lower than expected. Where should I begin my investigation?
Answer: The conversion of 3-ethylaniline to this compound is a two-step process: (1) Diazotization of the aniline (B41778) to form a diazonium salt, and (2) The Sandmeyer reaction, where the diazonium group is replaced with a nitrile using copper(I) cyanide.[1][2] A low overall yield can originate from inefficiencies in either or both stages. A systematic approach is crucial for diagnosis.
First, evaluate the diazotization step, as the stability and purity of the diazonium salt are critical.[1] Subsequently, scrutinize the conditions of the Sandmeyer (cyanation) reaction.
Question: How can I determine if the initial diazotization of 3-ethylaniline was incomplete or has failed?
Answer: Incomplete diazotization is a frequent cause of poor yields.[1] Here are key indicators and checkpoints:
-
Temperature Control: The reaction must be maintained at a low temperature, typically between 0-5 °C.[1][3] Higher temperatures cause the thermally unstable diazonium salt to decompose, often leading to the formation of phenol (B47542) byproducts and releasing nitrogen gas prematurely.[1]
-
Reagent Addition: The aqueous solution of sodium nitrite (B80452) should be added slowly and dropwise to the acidic solution of 3-ethylaniline. This ensures the localized temperature does not rise and that nitrous acid is generated in situ at a controlled rate.[4]
-
Testing for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can test for a slight excess of nitrous acid to confirm the reaction has gone to completion. A drop of the reaction mixture applied to starch-iodide paper should produce a blue-black color. A lack of color indicates insufficient sodium nitrite, while a very rapid and dark coloration may suggest a large excess, which can also lead to side reactions.
-
Visual Observation: A successful diazotization typically results in a clear solution. The formation of a dark, tarry precipitate can indicate decomposition or unwanted side reactions.
Question: I suspect my diazonium salt is decomposing before the cyanation step. How can this be prevented?
Answer: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[1][5] Their decomposition is a primary contributor to low yields.
-
Maintain Low Temperature: Do not allow the diazonium salt solution to warm above 5-10 °C at any point before or during its addition to the cyanide solution.
-
Immediate Use: Prepare the copper(I) cyanide solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay. Storage of the diazonium salt, even at low temperatures, is not recommended.
Question: The cyanation (Sandmeyer) step appears to be inefficient. What are the common pitfalls?
Answer: The Sandmeyer reaction itself has several critical parameters that can impact the yield of this compound.[6][7]
-
Reagent Quality: Ensure the copper(I) cyanide is fresh and of high purity. Old or poorly stored CuCN can be less reactive.
-
Solution Preparation: The copper(I) cyanide should be dissolved in a solution of sodium or potassium cyanide to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active reagent.
-
Control of Addition: The cold diazonium salt solution should be added in a controlled manner to the cyanide solution. A rapid addition can lead to a temperature spike and vigorous nitrogen evolution, causing foaming and potential loss of product.
-
Neutralization: After the addition is complete, the reaction mixture is often gently warmed to ensure the reaction goes to completion. Following this, it is important to neutralize the solution carefully before extraction.
Question: I am observing significant byproduct formation. What are the likely side products and how can they be minimized?
Answer: The identification of byproducts is key to diagnosing the problem.[1] Common side products in this reaction include:
-
3-Ethylphenol (B1664133): Formed if the diazonium salt reacts with water.[4] This is favored by higher temperatures. Strict temperature control (0-5 °C) is the best preventative measure.
-
Azo Compounds: The diazonium salt can act as an electrophile and couple with unreacted 3-ethylaniline or other aromatic species to form brightly colored azo dyes.[8] This is minimized by ensuring the diazotization is complete and by maintaining a low pH.
-
Biaryl Species: Radical-mediated side reactions can lead to the formation of biaryl compounds.[2]
To minimize these, maintain rigorous temperature control, ensure slow and steady reagent addition, and use the diazonium salt immediately upon its formation.
Frequently Asked Questions (FAQs)
What is a typical yield for the Sandmeyer cyanation reaction? Yields for the Sandmeyer reaction can vary widely depending on the substrate and reaction conditions. While yields can sometimes be high (upwards of 80%), yields in the range of 50-70% are common for many aniline derivatives after purification.[4]
What are the most critical safety precautions for this synthesis? This reaction involves several hazardous materials:
-
Cyanides (CuCN, NaCN/KCN): Highly toxic. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a cyanide poisoning antidote kit available and be familiar with its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.
-
Sodium Nitrite: A strong oxidizer. Keep away from organic materials.
-
Acids (HCl, H₂SO₄): Corrosive. Handle with care.
-
Diazonium Salts: Although generally not isolated, they can be explosive in a dry, solid state. Always keep them in solution.
Can I use a cyanide source other than copper(I) cyanide? The classic Sandmeyer reaction specifically uses a copper(I) salt as a catalyst or reagent.[6][9] The use of other cyanide salts like NaCN or KCN without a copper catalyst will generally not result in the desired substitution reaction. The copper plays a crucial role in the radical-based mechanism of the reaction.[2][7]
How does the purity of the starting 3-ethylaniline affect the reaction? The purity of the starting material is very important. Impurities in the 3-ethylaniline can interfere with the diazotization process or lead to the formation of unwanted and difficult-to-separate side products, ultimately lowering the yield and complicating the purification of the final this compound.
Experimental Protocol: Sandmeyer Cyanation of 3-Ethylaniline
This protocol is a representative example and may require optimization.
Part 1: Diazotization of 3-Ethylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 3-ethylaniline (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 0.25 mol) in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.11 mol) in water.
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution is the cold diazonium salt solution. Use it immediately in the next step.
Part 2: Cyanation Reaction
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (e.g., 0.12 mol) and sodium cyanide (e.g., 0.25 mol) in water. Cool this solution to 0-5 °C.
-
Slowly, and with efficient stirring, add the cold diazonium salt solution prepared in Part 1 to the copper(I) cyanide solution. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for about one hour until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Neutralize the reaction mixture with a suitable base, such as sodium carbonate, until it is slightly alkaline.
-
Extract the product into an organic solvent like diethyl ether or dichloromethane (B109758) (perform the extraction multiple times).
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation or column chromatography to obtain the final product.
Data Summary
The following table summarizes key parameters and their expected impact on the reaction yield.
| Parameter | Condition | Effect on Yield | Rationale |
| Diazotization Temperature | 0-5 °C | Optimal | Minimizes decomposition of the unstable diazonium salt.[1] |
| > 10 °C | Decreased | Promotes decomposition to 3-ethylphenol and other byproducts.[4] | |
| Rate of NaNO₂ Addition | Slow, Dropwise | Optimal | Prevents localized overheating and uncontrolled reaction. |
| Rapid | Decreased | Can cause temperature spikes and side reactions. | |
| Diazonium Salt Use | Immediate | Optimal | Prevents decomposition over time.[1] |
| Delayed | Decreased | Diazonium salts are inherently unstable, even when cold.[5] | |
| Cyanation Temperature | Gradual Warming | Optimal | Ensures the reaction proceeds to completion after controlled addition. |
| High Initial Temp | Decreased | Can lead to uncontrolled nitrogen evolution and side reactions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. youtube.com [youtube.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Ethylbenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Ethylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities stemming from the synthesis process. These are broadly categorized as:
-
Isomeric Byproducts: 2-Ethylbenzonitrile and 4-Ethylbenzonitrile (B1329635) are common process-related impurities.
-
Unreacted Starting Materials: Depending on the synthetic route, this may include ethylbenzene.
-
Side-Reaction Products: Polyalkylated benzonitriles can form as byproducts.
-
Hydrolysis Products: 3-Ethylbenzamide and 3-Ethylbenzoic acid can be present due to the degradation of the nitrile group, especially in the presence of water at high temperatures or under acidic/basic conditions.[1]
-
Residual Solvents: Solvents used in the synthesis and workup procedures may remain.
-
Water: Moisture can be introduced during the workup or from atmospheric exposure.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the types and levels of impurities present, as well as the desired final purity.
-
Fractional Vacuum Distillation is the most common and effective method for separating this compound from impurities with different boiling points, such as isomeric byproducts, unreacted starting materials, and higher-boiling polyalkylated species.[2][3][4]
-
Preparative High-Performance Liquid Chromatography (HPLC) is ideal for achieving very high purity or for separating isomers with very close boiling points that are difficult to resolve by distillation.[5][6]
-
Aqueous Washes are useful for removing water-soluble impurities like acids (e.g., 3-Ethylbenzoic acid) and some inorganic salts.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating the desired product from non-volatile impurities and isomers. Purity is typically determined by the relative area of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem 1: Poor separation of isomeric impurities (e.g., 2- and 4-Ethylbenzonitrile).
-
Likely Cause: Insufficient column efficiency or improper distillation parameters. The boiling points of the isomers are relatively close (this compound: ~225°C, 4-Ethylbenzonitrile: 237°C).[11][12]
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
-
Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation.
-
Maintain Stable Vacuum: Fluctuations in pressure will cause the boiling points to change, leading to poor separation. Ensure all connections are well-sealed.
-
Problem 2: The product has a yellow or brown discoloration after distillation.
-
Likely Cause: Thermal degradation of the product or impurities at high temperatures.
-
Solution:
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the compound, minimizing thermal stress.[4][13][14]
-
Ensure Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
-
Pre-treat the Crude Material: If acidic impurities are present, a preliminary wash with a dilute sodium bicarbonate solution can remove them, as they may catalyze degradation at high temperatures.
-
Preparative HPLC
Problem 3: Co-elution of this compound with an unknown impurity.
-
Likely Cause: The mobile phase composition is not optimal for separating the two compounds.
-
Solution:
-
Modify the Mobile Phase:
-
Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.
-
Try a different organic modifier. The selectivity between methanol (B129727) and acetonitrile can be different.[6]
-
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Adjust the Gradient: If using a gradient elution, make the gradient shallower around the elution time of your target compound to improve resolution.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Crude Purity (GC) | Purity After Purification (GC) | Typical Recovery | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 85-90% | >98% | 70-85% | Scalable, effective for boiling point differences | Can cause thermal degradation, may not separate close-boiling isomers |
| Preparative HPLC | 85-90% | >99.5% | 60-80% | High purity, excellent isomer separation | Less scalable, higher solvent consumption |
| Aqueous Wash + Distillation | 85-90% | >98% | 65-80% | Removes acidic/basic impurities effectively | Multi-step process, potential for emulsions |
Table 2: Physical Properties of this compound and Isomeric Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Ethylbenzonitrile | 131.17 | N/A |
| This compound | 131.18 | ~225 |
| 4-Ethylbenzonitrile | 131.17 | 237 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed for the purification of this compound from isomeric and other volatile impurities.
Methodology:
-
Pre-treatment (Optional): If acidic impurities are suspected, wash the crude this compound (100 mL) in a separatory funnel with 50 mL of 5% aqueous sodium bicarbonate solution, followed by 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all glass joints are properly greased and sealed.[13]
-
Distillation:
-
Place the crude or pre-treated this compound into the distillation flask with a stir bar.
-
Begin stirring and gradually reduce the pressure using a vacuum pump to approximately 10-20 mmHg.
-
Gently heat the flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction (forerun).
-
Slowly increase the temperature and collect the main fraction of this compound at its reduced pressure boiling point.
-
Monitor the head temperature closely. A stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is suitable for obtaining high-purity this compound, especially for separating it from close-boiling isomers.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 80% B over 20 minutes.
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL, depending on the system and desired loading.
-
-
Fraction Collection: Collect the eluent corresponding to the main peak of this compound.
-
Post-Processing: Combine the collected fractions. Remove the acetonitrile under reduced pressure using a rotary evaporator. Extract the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the purified product.
-
Analysis: Confirm the purity of the isolated product using analytical HPLC or GC-MS.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. 2-Ethylbenzonitrile | C9H9N | CID 123443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 3. Purification [chem.rochester.edu]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Aralyse - Preparative HPLC [aralyse.tech]
- 6. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 4-ethylbenzonitrile [stenutz.eu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Preventing polymerization during the synthesis of 3-Ethylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during the synthesis of 3-Ethylbenzonitrile.
Troubleshooting Guide: Polymerization During this compound Synthesis
Uncontrolled polymerization is a common challenge during the synthesis of this compound, leading to decreased yields and purification difficulties. This guide addresses potential issues in the two primary synthetic routes: the Sandmeyer Reaction and the Rosenmund-von Braun Reaction .
Issue 1: Rapid Formation of a Viscous Tar-Like Substance During the Sandmeyer Reaction
Potential Cause: Decomposition of the diazonium salt intermediate, leading to the formation of highly reactive radical species that can initiate polymerization of the starting material or other organic species in the reaction mixture. Tar formation is a visible indicator of such side reactions.[1]
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[1] Slow, dropwise addition of sodium nitrite (B80452) solution to the acidic solution of 3-ethylaniline (B1664132) is crucial for preventing localized overheating.
-
Slow Addition of Diazonium Salt: Add the prepared diazonium salt solution to the copper(I) cyanide solution slowly and in a controlled manner. This helps to manage the exothermic reaction and the evolution of nitrogen gas, minimizing the risk of uncontrolled side reactions.[1]
-
Use of Stabilizers: While not always explicitly termed "polymerization inhibitors" in the context of the Sandmeyer reaction, certain additives can help stabilize the diazonium salt and prevent unwanted side reactions.
| Stabilizer/Inhibitor | Typical Concentration | Notes |
| Hydroquinone (B1673460) | 0.1 - 1.0 mol% | Acts as a radical scavenger, preventing the propagation of polymerization chains.[2][3] |
| 4-Methoxyphenol (MEHQ) | 100 - 1000 ppm | Commonly used as an inhibitor for vinyl monomers and can be effective in preventing radical-induced polymerization.[4] |
| Phenothiazine | 100 - 500 ppm | A highly effective inhibitor for radical polymerization.[4] |
Issue 2: Formation of Solid Precipitates and Low Yield in the Rosenmund-von Braun Reaction
Potential Cause: The high temperatures often required for the Rosenmund-von Braun reaction can lead to side reactions, including polymerization of starting materials or products, especially if they contain susceptible functional groups. The use of polar, high-boiling solvents like DMF can also contribute to product purification challenges.[5][6]
Troubleshooting Steps:
-
Optimize Reaction Temperature: While the classical Rosenmund-von Braun reaction requires high temperatures (150-250 °C), modern modifications may allow for lower temperatures.[5][7] Experiment with the lower end of the effective temperature range for your specific substrate.
-
Use of Promoters/Ligands: Certain additives can promote the reaction, allowing for milder conditions and potentially reducing side reactions.
-
L-Proline: Has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C), which can minimize thermal decomposition and polymerization.[5]
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced side reactions that could generate radical initiators.
-
Addition of Radical Inhibitors: Similar to the Sandmeyer reaction, the addition of a radical scavenger can be beneficial.
| Inhibitor | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.1 - 1.0 mol% | A common antioxidant and radical scavenger that can prevent polymerization at elevated temperatures.[4] |
| TEMPO | 0.1 - 0.5 mol% | A stable radical that is a highly effective scavenger of carbon-centered radicals.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of polymerization during the synthesis of this compound?
A1: The most common signs include:
-
The reaction mixture becoming increasingly viscous or turning into a thick, unmanageable tar.
-
The formation of solid precipitates that are difficult to dissolve.
-
A significant decrease in the yield of the desired this compound.
-
Discoloration of the reaction mixture, often to a dark brown or black color.
Q2: Can the starting materials, 3-ethylaniline or 3-ethylbromobenzene, polymerize?
A2: While 3-ethylaniline and 3-ethylbromobenzene are not as prone to polymerization as vinyl monomers, they can undergo side reactions under the conditions of the Sandmeyer and Rosenmund-von Braun reactions, respectively. The reactive intermediates and high temperatures can lead to the formation of polymeric byproducts.
Q3: How do I choose the right polymerization inhibitor?
A3: The choice of inhibitor depends on the reaction conditions and the suspected mechanism of polymerization.
-
For suspected free-radical polymerization, phenolic inhibitors like hydroquinone or BHT, or stable radicals like TEMPO, are good choices.[2][3][4]
-
The inhibitor should be soluble in the reaction medium and should not interfere with the desired reaction pathway.
-
It is often best to start with a low concentration of the inhibitor and optimize as needed.
Q4: Can I add the inhibitor at the beginning of the reaction?
A4: Yes, in most cases, the inhibitor is added at the beginning of the reaction to prevent the initiation of polymerization. For the Sandmeyer reaction, it can be added to the 3-ethylaniline solution before diazotization or to the copper(I) cyanide solution. For the Rosenmund-von Braun reaction, it can be added to the reaction mixture along with the solvent and reactants.
Q5: Will the polymerization inhibitor affect my product yield?
A5: When used in appropriate concentrations, a polymerization inhibitor should increase the yield of the desired product by preventing the formation of polymeric byproducts. However, using an excessive amount of inhibitor could potentially interfere with the main reaction, so it is important to use it judiciously.
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of this compound with Polymerization Inhibitor
Materials:
-
3-Ethylaniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Hydroquinone (inhibitor)
-
Ice
-
Sodium Carbonate
-
Toluene
Procedure:
-
Diazotization: In a flask, dissolve 3-ethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Preparation of Cyanide Solution: In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Add 0.1 mol% of hydroquinone to this solution.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred cyanide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a manageable reaction rate. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture and neutralize with sodium carbonate. Extract the product with toluene. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.
Protocol 2: Rosenmund-von Braun Synthesis of this compound with Stabilizer
Materials:
-
3-Ethylbromobenzene
-
Copper(I) Cyanide
-
N,N-Dimethylformamide (DMF)
-
Butylated Hydroxytoluene (BHT) (inhibitor)
-
Ferric Chloride (for work-up)
-
Ammonia (B1221849) solution (for work-up)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethylbromobenzene, copper(I) cyanide, and 0.5 mol% of BHT. Add dry DMF as the solvent.
-
Reaction: Heat the mixture to 140-150 °C under an inert atmosphere (e.g., nitrogen) and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a solution of ferric chloride and ammonia in water to decompose the copper complexes. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Visualization
Caption: Troubleshooting workflow for polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Ethylation of Benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of the ethylation of benzonitrile (B105546).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the ethylation of benzonitrile, focusing on the common Friedel-Crafts alkylation approach.
Issue 1: Low or No Conversion to Ethylbenzonitrile
Question: My Friedel-Crafts ethylation of benzonitrile is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in the Friedel-Crafts ethylation of benzonitrile is a common issue, primarily due to the deactivating nature of the nitrile (-CN) group.[1] The electron-withdrawing properties of the nitrile group reduce the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic attack.[1] Here is a systematic approach to troubleshoot this problem:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Detailed Explanations:
-
Catalyst Activity and Stoichiometry: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in the system will deactivate the catalyst. Furthermore, the nitrile group in benzonitrile can coordinate with the Lewis acid, effectively sequestering it.[2][3] Therefore, stoichiometric amounts of the Lewis acid are often required for deactivated substrates.[4]
-
Reaction Conditions: Due to the deactivated ring, higher temperatures and longer reaction times may be necessary to overcome the activation energy of the reaction. However, be cautious of potential side reactions or decomposition at elevated temperatures.
-
Reagent Purity: Ensure that benzonitrile, the ethylating agent (e.g., ethyl chloride or ethyl bromide), and the solvent are anhydrous. Water will consume the Lewis acid catalyst.
Issue 2: Poor Regioselectivity with a Mixture of Isomers
Question: I am obtaining a mixture of ortho-, meta-, and para-ethylbenzonitrile. How can I improve the selectivity for the meta isomer?
Answer: The nitrile group is a meta-directing deactivator in electrophilic aromatic substitution.[5] However, obtaining a mixture of isomers is not uncommon, especially with strongly deactivating groups where some ortho substitution can also occur. The para isomer is generally the least favored.
Strategies to Enhance meta-Selectivity:
| Strategy | Rationale |
| Choice of Lewis Acid | Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity by reducing the overall reactivity of the electrophile, allowing for greater differentiation between the electronic preferences of the ring positions. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the product of the lowest activation energy pathway, which is typically the meta position for benzonitrile. |
| Solvent Effects | The choice of solvent can influence the effective size and reactivity of the electrophilic species, thereby affecting the ortho/meta ratio. Less polar solvents may be beneficial. |
| Alternative Ethylating Agents | Using a bulkier ethylating agent might sterically hinder attack at the ortho positions, thus increasing the proportion of the meta product. |
Logical Relationship for Improving meta-Selectivity
Caption: Strategies to improve meta-selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the ethylation of benzonitrile so challenging?
A1: The primary challenge is the strong electron-withdrawing nature of the nitrile (-CN) group. This deactivates the benzene (B151609) ring, making it significantly less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts ethylation.[1] Consequently, more forcing reaction conditions are typically required compared to the alkylation of benzene or activated derivatives.
Q2: What is the expected major product of the ethylation of benzonitrile?
A2: The nitrile group directs incoming electrophiles to the meta position. Therefore, the expected major product is meta-ethylbenzonitrile. This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing nitrile group. The meta intermediate avoids this direct destabilization.[6] However, some studies on electrophilic substitution of benzonitrile have shown that a significant amount of the ortho isomer can also be formed.
Q3: Can the nitrile group itself react under Friedel-Crafts conditions?
A3: Yes, the lone pair of electrons on the nitrogen atom of the nitrile group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This interaction can deactivate the catalyst, necessitating the use of stoichiometric or excess amounts of the Lewis acid. Under certain conditions, reactions at the nitrile group are possible, but for Friedel-Crafts alkylation, the primary concern is the complexation with the catalyst.
Q4: Are there alternative methods for preparing ethylbenzonitriles with better regioselectivity?
A4: Yes, if direct ethylation proves to have poor selectivity, multi-step synthetic routes can be employed. For example, one could start with a different substituted benzene that allows for regioselective ethylation and then convert the substituent to a nitrile group. One such strategy is the Sandmeyer reaction, which converts an amino group into a nitrile.
Alternative Synthetic Pathway
Caption: An alternative route to para-ethylbenzonitrile.
Experimental Protocols
While specific, high-yield protocols for the direct ethylation of benzonitrile are not abundant in the literature due to the challenges mentioned, a general procedure for a Friedel-Crafts alkylation of a deactivated aromatic ring can be adapted.
General Protocol for Friedel-Crafts Ethylation of Benzonitrile
Disclaimer: This is a general guideline and should be optimized for specific laboratory conditions and safety protocols.
Materials:
-
Benzonitrile (anhydrous)
-
Ethyl chloride or ethyl bromide
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., oven-dried, flame-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Charge the flask with anhydrous solvent and benzonitrile (1.0 eq). Cool the mixture in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 - 1.5 eq) to the stirred solution. The formation of a complex may be observed.
-
Ethylating Agent Addition: Slowly add the ethylating agent (1.0 - 1.2 eq) dropwise from the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to separate the isomers.
Quantitative Data (Illustrative)
Due to the lack of specific experimental data in the search results for the ethylation of benzonitrile, the following table is illustrative of the type of data that should be collected during optimization experiments.
| Entry | Lewis Acid | Equiv. of Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | meta : ortho : para Ratio |
| 1 | AlCl₃ | 1.2 | 25 | 24 | Low | To be determined |
| 2 | AlCl₃ | 1.2 | 80 | 12 | Moderate | To be determined |
| 3 | FeCl₃ | 1.2 | 80 | 12 | Low | To be determined |
| 4 | AlCl₃ | 2.0 | 80 | 12 | Improved | To be determined |
References
- 1. benchchem.com [benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Challenges in the scale-up of 3-Ethylbenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylbenzonitrile, particularly focusing on the challenges associated with scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the Sandmeyer reaction.[1][2][3] This involves the diazotization of 3-ethylaniline (B1664132) to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the desired nitrile.[1][3]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is the thermally unstable nature of the intermediate aryl diazonium salt. These compounds can decompose exothermically and, if isolated in a dry state, can be explosive. Proper temperature control during the diazotization and subsequent Sandmeyer reaction is critical to prevent runaway reactions. Additionally, the use of toxic cyanide salts requires careful handling and waste disposal protocols.
Q3: What are the common impurities and byproducts in the synthesis of this compound via the Sandmeyer reaction?
A3: Common impurities include:
-
3-Ethylphenol (B1664133): Formed by the reaction of the diazonium salt with water. This is more prevalent if the reaction temperature is not kept low.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted 3-ethylaniline or other aromatic species.
-
Unreacted 3-ethylaniline: Due to incomplete diazotization.
-
Biphenyl derivatives: Arising from the radical nature of the Sandmeyer reaction.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A key indicator of the completion of the diazotization step is the consumption of the starting material, 3-ethylaniline. The formation of this compound in the subsequent Sandmeyer reaction can also be tracked using these techniques.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields in the synthesis of this compound via the Sandmeyer reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Diazotization: The formation of the 3-ethyldiazonium salt is a critical first step.
-
Troubleshooting:
-
Ensure the sodium nitrite (B80452) is of high purity and has been stored properly.
-
Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.
-
Ensure a slight excess of nitrous acid is present at the end of the addition. This can be tested with starch-iodide paper.
-
-
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable.
-
Troubleshooting:
-
Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it stand for extended periods, even at low temperatures.
-
Avoid exposing the solution to direct sunlight or elevated temperatures.
-
-
-
Inefficient Cyanation Step: The reaction with copper(I) cyanide is crucial for the formation of the nitrile.
-
Troubleshooting:
-
Use freshly prepared or high-quality copper(I) cyanide. The activity of CuCN can diminish over time.
-
Ensure efficient mixing during the addition of the diazonium salt solution to the copper(I) cyanide solution to maintain a consistent reaction temperature and prevent localized overheating.
-
-
Problem 2: Formation of a Tar-Like Substance or Emulsion During Workup
Q: During the workup of my reaction, I am observing the formation of a dark, tarry substance, or a persistent emulsion that makes extraction difficult. What is causing this and how can I resolve it?
A: The formation of tars and emulsions is a common issue in Sandmeyer reactions, especially during scale-up.
-
Cause of Tar Formation: Tarry byproducts are often the result of side reactions, such as polymerization or the formation of complex azo dyes. This is often exacerbated by elevated temperatures or the presence of impurities.
-
Troubleshooting:
-
Strict temperature control throughout the reaction is paramount.
-
Ensure the purity of the starting 3-ethylaniline.
-
During workup, a filtration step after the initial reaction may help to remove some insoluble polymeric material.
-
-
-
Cause of Emulsions: Emulsions can form due to the presence of finely divided solids or amphiphilic byproducts at the interface of the aqueous and organic layers.
-
Troubleshooting:
-
Addition of a saturated brine solution during the extraction can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
If an emulsion persists, filtration through a pad of Celite or a similar filter aid can be effective.
-
In some scale-up scenarios, the addition of a different organic solvent post-reaction and prior to workup can prevent emulsion formation.
-
-
Data Presentation
The following tables provide representative data on how key reaction parameters can influence the yield and purity of an aryl nitrile synthesized via the Sandmeyer reaction. Note: This data is illustrative for a generic aryl nitrile and serves to demonstrate the expected trends.
Table 1: Effect of Diazotization Temperature on Yield and Impurity Profile
| Parameter | Recommended Value | Consequence of Deviation |
| Diazotization Temperature | 0-5 °C | Above 5°C: Rapid decomposition of the diazonium salt, leading to a significant increase in 3-ethylphenol impurity and a decrease in overall yield. |
| Rate of NaNO₂ Addition | Slow, dropwise | Too fast: Localized heating, causing decomposition and the formation of tarry byproducts. |
Table 2: Influence of Reaction Time and Temperature on the Cyanation Step
| Temperature (°C) | Reaction Time (hours) | Yield of Aryl Nitrile (%) | Purity (%) |
| 25 | 4 | 75 | 95 |
| 40 | 2 | 82 | 93 |
| 60 | 1 | 85 | 88 |
| 80 | 1 | 83 | 80 |
As indicated in the table, increasing the temperature of the cyanation step can reduce the required reaction time but may also lead to a decrease in the purity of the final product due to the formation of thermal decomposition byproducts.
Experimental Protocols
The following is a representative procedure for the laboratory-scale synthesis of this compound, adapted from a verified protocol for a similar compound in Organic Syntheses.
Materials:
-
3-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
Procedure:
Part A: Preparation of the Copper(I) Cyanide Solution
-
In a well-ventilated fume hood, a solution of copper(I) cyanide and sodium cyanide is prepared in water. This solution should be kept cool.
Part B: Diazotization of 3-Ethylaniline
-
In a separate beaker, 3-ethylaniline is dissolved in a mixture of concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 3-ethylaniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30-40 minutes.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
Part C: Sandmeyer Reaction
-
The cold diazonium salt solution is slowly added to the chilled and vigorously stirred copper(I) cyanide solution. An organic solvent like benzene or toluene is typically added to the reaction mixture.
-
The temperature of the reaction mixture is maintained at 0-5 °C during the addition.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at low temperature, and then allowed to warm to room temperature.
-
The reaction mixture is then gently warmed to 50 °C to ensure the complete decomposition of the diazonium salt, which is indicated by the cessation of nitrogen gas evolution.
Part D: Workup and Purification
-
The reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with water and then brine.
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound is then purified by vacuum distillation.
Visualizations
References
Identifying and removing residual catalyst from 3-Ethylbenzonitrile
Topic: Identifying and Removing Residual Catalyst
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to residual catalyst contamination in 3-Ethylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: My this compound is discolored (e.g., dark, black, or grey). Could this be due to residual catalyst?
A1: Yes, discoloration is a common visual indicator of residual metal catalyst, particularly palladium, which can form colloidal nanoparticles ('palladium black'). While a pure sample of this compound should be a colorless to light brown liquid, a darker hue often suggests the presence of metallic impurities. However, visual inspection is not a definitive test, and analytical quantification is necessary.
Q2: What are the likely catalysts used in the synthesis of this compound that might remain as residue?
A2: The synthesis of aromatic nitriles and their precursors can involve various catalysts. The most common residues to look for are palladium, nickel, cobalt, and copper.[1][2]
-
Palladium (Pd): Frequently used in cross-coupling reactions and catalytic hydrogenation.[1][3]
-
Nickel (Ni) & Cobalt (Co): Often used in hydrogenation of nitriles and may be used in other synthetic routes.[1][2]
-
Copper (Cu): Used in reactions like the Rosenmund–von Braun synthesis.
-
Zeolites/Solid Acids: Used in the alkylation of benzene (B151609) to form the ethylbenzene (B125841) precursor.[4]
Q3: Which analytical techniques are best for quantifying residual catalyst levels?
A3: Highly sensitive instrumental methods are required for accurate quantification of trace metal residues.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the preferred methods for their accuracy, reproducibility, and ability to detect very low concentrations (ppm or ppb levels).[2][5]
-
Atomic Absorption Spectrometry (AAS) is another common technique for quantifying metals.[6]
-
X-ray Fluorescence (XRF) can also be used for determining the elemental composition and quantifying metal residues, particularly in solid samples.[6]
Q4: What are the primary methods for removing residual catalysts from my this compound product?
A4: Several effective methods exist, and the choice depends on the nature of the catalyst and the product's properties.[3]
-
Adsorption: Using materials like activated carbon or specialized metal scavenger resins that bind to the metal.[3][7]
-
Chromatography: Column chromatography is a very effective method for separating the desired compound from catalyst residues and other impurities.[8]
-
Filtration: Passing the product solution through a filter aid like Celite® is effective for removing insoluble or precipitated catalyst particles.[8]
-
Extraction: Liquid-liquid extraction can be used to partition the catalyst into a different phase.[8]
-
Crystallization: Purifying the final product through crystallization can leave catalyst impurities behind in the mother liquor.[3]
Troubleshooting Guide
Issue 1: After purification by filtration through Celite®, my product is still discolored and shows high catalyst levels by ICP-OES.
-
Possible Cause: The catalyst may be present in a soluble, homogeneous form rather than as insoluble particles. Filtration is primarily effective for heterogeneous or precipitated catalysts.[8]
-
Troubleshooting Steps:
-
Try an Adsorption Method: Treat a solution of your product with activated carbon or a metal scavenger resin. These materials have a high surface area and can bind soluble metal species.[3]
-
Consider Column Chromatography: This is a highly effective method for removing both soluble and insoluble impurities.[8]
-
Induce Precipitation: In some cases, adding an anti-solvent or a specific ligand can cause the catalyst to precipitate, allowing for subsequent filtration.
-
Issue 2: Using a scavenger resin or activated carbon resulted in significant loss of my this compound product.
-
Possible Cause: The product itself may be binding non-specifically to the adsorbent material.
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of scavenger or carbon necessary for effective catalyst removal. Start with a smaller quantity (e.g., 5 wt% for carbon) and test the filtrate for catalyst levels before adding more.[3]
-
Screen Different Scavengers: Different scavenger resins have varying affinities for organic molecules. Test a few different types to find one with lower non-specific binding for your product.
-
Change the Solvent: The solvent can impact the interaction between your product and the adsorbent. Experiment with a different solvent system.[3]
-
Wash Thoroughly: After filtering off the adsorbent, wash it with a fresh portion of the solvent to recover any adsorbed product.
-
Data Presentation
The following table summarizes the typical effectiveness of various palladium removal techniques. The initial concentration is assumed based on common levels found after synthesis, which can be over 1500 ppm.
| Purification Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | >1500 | >100 | Simple, fast, good for insoluble Pd | Ineffective for soluble Pd species[8] |
| Activated Carbon | >1500 | 10 - 50 | Inexpensive, effective for many Pd forms | Potential for product loss, fine particles can be hard to filter[3] |
| Scavenger Resin (e.g., Polystyrene-bound TMT) | >1500 | <10 | High efficiency and selectivity[7][9] | Higher cost than carbon, screening may be needed |
| Column Chromatography | >1500 | <10 | Highly effective, removes other impurities | Can be time-consuming and solvent-intensive[8] |
Experimental Protocols
Protocol 1: Removal of Residual Catalyst using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene) to make a ~5-10% w/v solution.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[3]
-
Stir Mixture: Stir the suspension at room temperature for 1-2 hours. Gentle heating can sometimes improve efficiency but should be tested first to ensure product stability.
-
Filter through Celite®: Prepare a pad of Celite® (1-2 cm thick) in a sintered glass funnel. Filter the mixture through the Celite® pad to remove the activated carbon.[3]
-
Wash: Wash the Celite® pad with a small amount of fresh solvent to recover any remaining product.
-
Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze: Submit a sample for analysis (e.g., ICP-OES) to confirm the final catalyst concentration.
Protocol 2: Removal of Residual Catalyst using a Scavenger Resin
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent.
-
Add Scavenger Resin: Add the recommended amount of scavenger resin (often 3-5 equivalents relative to the estimated amount of residual catalyst) to the solution.[3]
-
Stir Mixture: Stir the mixture at room temperature or with gentle heating as recommended by the resin manufacturer, typically for 2-24 hours.
-
Filter Resin: Filter the mixture to remove the scavenger resin. A simple gravity filtration is usually sufficient.[3]
-
Wash Resin: Wash the collected resin with a small amount of fresh solvent.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze: Submit a sample for analysis to confirm the final catalyst concentration.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a logical decision-making process for troubleshooting.
Caption: Workflow for Catalyst Identification and Removal.
Caption: Decision Diagram for Selecting a Removal Method.
References
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. US5334795A - Production of ethylbenzene - Google Patents [patents.google.com]
- 5. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Degradation pathways of 3-Ethylbenzonitrile under acidic conditions
Technical Support Center: 3-Ethylbenzonitrile Degradation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the degradation pathways of this compound under acidic conditions. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visualizations of the chemical processes involved.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound in the presence of acid and water is acid-catalyzed hydrolysis.[1][2][3] This reaction proceeds in two main stages: first, the nitrile is hydrolyzed to a 3-Ethylbenzamide intermediate, which is then subsequently hydrolyzed to the final product, 3-Ethylbenzoic acid, and an ammonium (B1175870) salt.[1][4]
Q2: What are the final products of this degradation?
A2: Under typical acidic hydrolysis conditions (e.g., using hydrochloric or sulfuric acid), the final products are 3-Ethylbenzoic acid and the corresponding ammonium salt (e.g., ammonium chloride or ammonium sulfate).[1] The strong acid protonates the ammonia (B1221849) byproduct, rendering it non-nucleophilic and driving the reaction toward completion.[4]
Q3: My hydrolysis reaction is very slow or appears incomplete. What could be the cause?
A3: There are several potential reasons for slow or incomplete hydrolysis:
-
Insufficient Heat: Nitrile hydrolysis typically requires harsh conditions, including high temperatures.[4][5] Ensure the reaction mixture is heated effectively, usually to reflux.[1][5][6]
-
Inadequate Acid Concentration: The reaction is acid-catalyzed. While a dilute acid can be used, the concentration must be sufficient to facilitate the protonation steps of the mechanism.[1][6] Some procedures suggest using somewhat diluted sulfuric acid for optimal yields.[7]
-
Reaction Time: The hydrolysis of both the nitrile and the intermediate amide can be slow. Extended reaction times (e.g., several hours) may be necessary for the reaction to proceed to completion.[8]
Q4: Can I stop the reaction at the 3-Ethylbenzamide intermediate?
A4: Isolating the amide intermediate during acid-catalyzed hydrolysis is very challenging.[9] The reaction conditions that hydrolyze the nitrile to the amide also favor the subsequent hydrolysis of the amide to the carboxylic acid.[4] If the amide is the desired product, milder basic conditions are often a more suitable synthetic route.[4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin-Layer Chromatography (TLC). You can compare the spot of the reaction mixture against a spot of the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylic acid product indicate the reaction is progressing.
Q6: What is the general mechanism of acid-catalyzed nitrile hydrolysis?
A6: The mechanism involves several key steps:
-
Protonation: The nitrogen atom of the nitrile group is protonated by the acid (H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon.[2][4][10][11]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom.[2][10]
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to a protonated amide after tautomerization.[2][4]
-
Amide Hydrolysis: The intermediate amide undergoes further acid-catalyzed hydrolysis to form the carboxylic acid and an ammonium ion.[2][4]
Degradation Pathway Summary
The table below outlines the transformation of this compound under typical acid-catalyzed hydrolysis conditions.
| Starting Material | Reagents & Conditions | Intermediate | Final Products |
| This compound | Dilute or concentrated strong acid (e.g., H₂SO₄, HCl) in water; Heat (Reflux).[1][5][7] | 3-Ethylbenzamide | 3-Ethylbenzoic Acid & Ammonium Salt (e.g., NH₄⁺Cl⁻) |
Visualizations
Degradation Pathway of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
General Experimental Workflow
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of 3-Ethylbenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the hydrolysis of 3-Ethylbenzonitrile. The information is designed to help overcome common experimental challenges and optimize reaction conditions to selectively yield either 3-Ethylbenzamide or 3-Ethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrolysis of this compound?
The hydrolysis of this compound can yield two primary products: 3-Ethylbenzamide and 3-Ethylbenzoic acid. The reaction proceeds in two stages, with the amide being an intermediate in the formation of the carboxylic acid.[1] The final product is determined by the reaction conditions employed.
Q2: How do reaction conditions influence the final product of this compound hydrolysis?
Generally, milder reaction conditions favor the formation and isolation of 3-Ethylbenzamide, while more vigorous or harsh conditions will lead to the formation of 3-Ethylbenzoic acid.[1] Factors such as temperature, reaction time, and the concentration of the acid or base catalyst are critical in controlling the outcome.
Q3: What are the key differences between acidic and basic hydrolysis for this conversion?
Both acidic and basic conditions can be used to hydrolyze this compound.
-
Acidic Hydrolysis: Typically employs strong acids like sulfuric acid or hydrochloric acid and often requires heating.[2] This method generally leads to the formation of the carboxylic acid, 3-Ethylbenzoic acid.
-
Basic Hydrolysis: Commonly uses strong bases such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent.[3] Milder basic conditions can be optimized to stop the reaction at the amide stage, yielding 3-Ethylbenzamide.[1][3]
Q4: Can I selectively hydrolyze this compound to 3-Ethylbenzamide?
Yes, selective hydrolysis to the amide is possible. This is typically achieved by using milder reaction conditions. A non-aqueous method using sodium hydroxide in a mixture of methanol (B129727) and a non-polar solvent like dichloromethane (B109758) or dioxane has been shown to be effective for the selective conversion of nitriles to primary amides.[3] Careful monitoring of the reaction progress is crucial to prevent over-hydrolysis to the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of this compound | 1. Insufficient reaction temperature or time.2. Low concentration of acid or base catalyst.3. Poor solubility of the starting material. | 1. Gradually increase the reaction temperature and monitor progress by TLC or HPLC.2. Increase the concentration of the acid or base, or use a stronger catalyst.3. Consider using a co-solvent to improve solubility. For basic hydrolysis, an alcohol like ethanol (B145695) can be used with water. |
| Formation of 3-Ethylbenzoic acid when 3-Ethylbenzamide is the desired product | 1. Reaction conditions are too harsh (temperature too high, or reaction time too long).2. Catalyst concentration is too high. | 1. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it once the starting material is consumed and the amide is the major product.2. Decrease the concentration of the acid or base catalyst. |
| Incomplete hydrolysis to 3-Ethylbenzoic acid (mixture of starting material, amide, and acid) | 1. Insufficient heating or reaction time.2. Water content is too low in the reaction mixture. | 1. Increase the reaction temperature and/or prolong the reaction time under reflux conditions.2. Ensure sufficient water is present for the hydrolysis to go to completion, especially in reactions using co-solvents. |
| Difficulty in isolating the product after basic hydrolysis | 1. The product, 3-Ethylbenzoic acid, is soluble in the aqueous basic solution as its carboxylate salt. | 1. After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the 3-Ethylbenzoic acid. The product can then be isolated by filtration. |
| Presence of unexpected byproducts | 1. Side reactions due to overly harsh conditions.2. Contamination in starting materials or reagents. | 1. Employ milder reaction conditions. Consider alternative, more selective hydrolysis methods.2. Ensure the purity of this compound and all reagents before starting the reaction. |
Experimental Protocols & Data
Optimized Reaction Conditions for Hydrolysis
| Product | Method | Reagents | Solvent | Temperature | Time | Reported Yield | Reference |
| 3-Ethylbenzamide | Mild Basic Hydrolysis | NaOH | Methanol/Dioxane (1:9) | Reflux | 4-5 hours | Selective conversion, yield not specified | [3] |
| 3-Ethylbenzoic Acid | Acidic Hydrolysis | 10.0 M - 18.2 M H₂SO₄ | Aqueous H₂SO₄ | 25.0 °C | Not specified | Rate constants studied, specific yield not provided | [2] |
Note: The provided data for the hydrolysis of substituted benzonitriles in sulfuric acid focuses on reaction kinetics rather than preparative yields. The mild basic hydrolysis method is presented as a selective route to the amide, with the yield being substrate-dependent.
Detailed Experimental Protocols
1. Selective Hydrolysis to 3-Ethylbenzamide (Mild Basic Conditions)
This protocol is adapted from a general method for the selective hydrolysis of nitriles to primary amides.[3]
-
Reagents: this compound, Sodium Hydroxide (NaOH), Methanol, Dioxane.
-
Procedure:
-
Dissolve this compound in a 1:9 mixture of methanol and dioxane.
-
Add a stoichiometric equivalent of sodium hydroxide.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 4-5 hours), cool the reaction mixture.
-
Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude 3-Ethylbenzamide.
-
Purify the product by recrystallization or column chromatography.
-
2. Hydrolysis to 3-Ethylbenzoic Acid (Acidic Conditions)
This is a general procedure for the acidic hydrolysis of nitriles.
-
Reagents: this compound, Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Water.
-
Procedure:
-
To a solution of this compound, add an excess of aqueous strong acid (e.g., 50% H₂SO₄).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC or HPLC). This may take several hours.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-Ethylbenzoic acid.
-
Purify the product by recrystallization.
-
Visualizing the Process
Signaling Pathways and Workflows
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound hydrolysis.
References
Troubleshooting peak tailing in HPLC analysis of 3-Ethylbenzonitrile
Technical Support Center: HPLC Analysis
Topic: Troubleshooting Peak Tailing in HPLC Analysis of 3-Ethylbenzonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. The asymmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value significantly greater than 1 indicates tailing.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reliability and reproducibility of the analytical method.[2][3][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, an aromatic compound with a polar nitrile group, is often caused by secondary interactions with the stationary phase.[5] The most common cause is the interaction between the analyte and active sites on the column packing material, particularly residual silanol (B1196071) groups (Si-OH) on silica-based reversed-phase columns (e.g., C18).[6][7] These silanol groups can be acidic and interact strongly with polar or basic functional groups, leading to a portion of the analyte being retained longer, which results in a tailed peak.[5][8] Other potential causes include column contamination, incorrect mobile phase conditions, or column overload.[1][4]
Q3: How does the mobile phase composition affect the peak shape of this compound?
A3: The mobile phase is a critical factor in achieving a good peak shape. The pH, buffer strength, and organic modifier content can all influence peak symmetry.[1][4]
-
pH: The pH of the mobile phase can influence the ionization state of residual silanol groups on the silica (B1680970) surface.[9] At a low pH (e.g., 2.5-3.0), silanol groups are protonated (less active), minimizing secondary interactions with the analyte.[5][7][10]
-
Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is necessary to maintain a consistent pH and can help mask the active silanol sites.[2][6]
-
Additives: Mobile phase additives, such as a competing base like triethylamine (B128534) (TEA), can be used to block the active silanol sites, though this can sometimes shorten column lifetime.[10]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) affect the elution strength. Insufficient solvent strength can cause analytes to linger on the column, contributing to peak broadening and tailing.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.
Problem: Significant peak tailing is observed for the this compound peak.
Step 1: Diagnose the Potential Cause
First, assess the characteristics of the tailing and the experimental conditions to narrow down the potential causes.
| Observation | Potential Cause |
| Tailing for this compound peak only | Secondary interactions with the stationary phase (e.g., silanol interactions). |
| Tailing for all peaks in the chromatogram | Column void, system dead volume, or partially blocked frit.[5] |
| Peak tailing increases with each injection | Column contamination or degradation.[4] |
| Tailing is worse at higher concentrations | Column overload.[1][4] |
Step 2: Systematic Troubleshooting Solutions
Follow these steps to address the most common causes of peak tailing.
1. Mobile Phase Optimization
-
Action: Prepare a fresh mobile phase and adjust the pH to be slightly acidic (e.g., pH 2.5-3.0) using a suitable buffer like phosphate (B84403) or an acid additive like formic acid or trifluoroacetic acid (TFA).[10][11]
-
Rationale: Lowering the pH suppresses the ionization of residual silanol groups on the silica packing, reducing their ability to interact with the polar nitrile group of your analyte.[5][7]
-
Protocol: See "Protocol 1: Mobile Phase Preparation and pH Adjustment".
2. Column Evaluation and Cleaning
-
Action: If mobile phase optimization does not resolve the issue, the column may be contaminated or degraded. First, try flushing the column with a series of strong solvents.
-
Rationale: Contaminants from previous samples can bind to the stationary phase and create active sites that cause tailing. A thorough wash can remove these impurities.[1]
-
Protocol: See "Protocol 2: HPLC Column Flushing Procedure".
-
Next Steps: If flushing does not improve the peak shape, the column may be permanently damaged. Replace the guard column (if used) first. If the problem persists, replace the analytical column with a new, high-purity, end-capped column.[1][5] Modern columns are manufactured with less metal contamination and have fewer active silanol sites.[7][12]
3. Method Parameter Adjustment
-
Action: Reduce the sample concentration or injection volume.
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][6]
-
Action: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.
-
Rationale: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion and poor shape.[1]
4. System Check
-
Action: Inspect the HPLC system for sources of extra-column volume.
-
Rationale: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which may contribute to peak tailing.[9]
-
Next Steps: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005"). Check all fittings for proper connection to avoid dead volumes.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N | [13] |
| Molecular Weight | 131.18 g/mol | [13][14] |
| Appearance | Colorless to pale yellow liquid | [13] |
| XLogP3 | 2.5 | [15] |
| Topological Polar Surface Area | 23.8 Ų | [13][15] |
| Hydrogen Bond Acceptor Count | 2 | [15] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [13][14] |
Experimental Protocols
Protocol 1: Example HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific system and sample.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably a modern, high-purity, end-capped column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC Column Flushing Procedure
This general procedure is for cleaning a contaminated reversed-phase (e.g., C18) column. Always consult the column manufacturer's guidelines for specific recommendations.
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Set the flow rate to a low value (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush the column with at least 20 column volumes of each of the following solvents in sequence: a. HPLC-grade Water (to remove buffers and salts). b. Methanol or Acetonitrile (to remove moderately polar contaminants). c. Isopropanol (to remove non-polar contaminants). d. Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. hplc.eu [hplc.eu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. Page loading... [guidechem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. CID 139242964 | C9H8N- | CID 139242964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions in the cyanation of 3-ethylbromobenzene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of 3-ethylbenzonitrile from 3-ethylbromobenzene.
Troubleshooting Guide
This section addresses specific issues that may arise during the cyanation of 3-ethylbromobenzene, presented in a question-and-answer format.
Q1: My reaction yield is low, and I observe a significant amount of a high-molecular-weight byproduct, identified as 3,3'-diethylbiphenyl. What is causing this, and how can I prevent it?
A1: You are observing a common side reaction known as homocoupling , where two molecules of the aryl halide (3-ethylbromobenzene) couple to form a biaryl compound.[1][2] This is a competing pathway in many palladium-catalyzed cross-coupling reactions.
Strategies to Minimize Homocoupling:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired cross-coupling over homocoupling.
-
Catalyst System: Ensure the active Pd(0) species is efficiently generated and maintained. Using palladium pre-catalysts can sometimes be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[3]
-
Reducing Agents: Homocoupling is often promoted by reducing agents present in the reaction.[4] Carefully control the reaction conditions to avoid unwanted reduction of the palladium intermediate that leads to homocoupling. Some protocols add specific reductants to intentionally promote homocoupling; ensure your conditions are not inadvertently favoring this pathway.[2]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cyanation.
Q2: My starting material, 3-ethylbromobenzene, is being consumed, but the yield of the desired this compound is low. I have identified ethylbenzene (B125841) as a major byproduct. What is this side reaction?
A2: This side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[5] This reductive process competes directly with the desired C-CN bond formation.
Strategies to Minimize Hydrodehalogenation:
-
Solvent Choice: The choice of solvent can influence the rate of hydrodehalogenation. Anhydrous, aprotic polar solvents are generally preferred.
-
Base Selection: The nature and strength of the base can play a role. Weaker bases like K₂CO₃ or KOAc may be less prone to promoting hydrodehalogenation compared to stronger bases in some systems.[3]
-
Moisture Control: Ensure all reagents and solvents are scrupulously dried. Water can be a proton source for the hydrodehalogenation pathway.
-
Ligand Optimization: The ligand can influence the relative rates of reductive elimination (forming the desired nitrile) versus pathways leading to hydrodehalogenation. Screening different phosphine ligands is recommended.
Q3: The reaction appears to start but then stalls before completion. What could be causing this catalyst deactivation?
A3: Catalyst deactivation in palladium-catalyzed cyanation is a well-documented issue, often caused by the cyanide ion itself.[3] Cyanide has a high binding affinity for palladium and can poison the catalyst at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes.[6][7]
Strategies to Prevent Catalyst Deactivation:
-
Cyanide Source Selection: Using a cyanide source with low solubility in the reaction solvent (e.g., Zn(CN)₂) can help maintain a low concentration of free cyanide ions, minimizing catalyst poisoning.[3][8] Non-toxic and slow-releasing sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are also excellent alternatives.[3][7]
-
Additives: The addition of certain co-catalysts or additives, such as zinc salts (e.g., Zn(OAc)₂), can help regenerate the active catalyst and mitigate poisoning.[9]
-
Ligand Protection: Sterically bulky phosphine ligands can shield the palladium center, making it less susceptible to displacement and poisoning by excess cyanide.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes slow down deactivation pathways.
Q4: I successfully formed the this compound product, but I am losing yield during the workup. I detect 3-ethylbenzamide (B13951758) or 3-ethylbenzoic acid in my final product. How can I avoid this?
A4: Your nitrile product is undergoing hydrolysis to the corresponding amide and subsequently to the carboxylic acid.[10] This can occur under either acidic or basic aqueous conditions, especially at elevated temperatures during the workup procedure.[11][12][13]
Strategies to Prevent Product Hydrolysis:
-
Mild Workup Conditions: Avoid prolonged exposure to strong aqueous acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
pH Control: Neutralize the reaction mixture carefully before extraction. Use a buffered solution if your product is particularly sensitive.
-
Temperature: Keep all aqueous workup and extraction steps at or below room temperature.
-
Quenching: Quench the reaction by pouring it into a cold, neutral aqueous solution to quickly lower the temperature and dilute the reagents.
Data Summary
The selection of reaction parameters is crucial for maximizing the yield of this compound while minimizing side products. The following table summarizes the influence of various components on the outcome of palladium-catalyzed cyanation reactions based on literature for similar aryl halides.
| Parameter | Selection | Rationale & Potential Impact |
| Cyanide Source | Zn(CN)₂ | Low solubility reduces free [CN⁻], minimizing catalyst poisoning.[3][8] |
| K₄[Fe(CN)₆] | Non-toxic, stable, and serves as a slow-release source of cyanide.[3][7] | |
| KCN/NaCN | High solubility can lead to rapid catalyst deactivation if not used carefully.[3] | |
| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Common Pd(0) precursors, often require a ligand for stability and activity. |
| Pd/C | Heterogeneous catalyst, can be practical for scale-up but may require specific additives.[8] | |
| Pre-catalysts | Often provide more reliable generation of the active Pd(0) species, leading to better reproducibility.[3] | |
| Ligand | dppf | A common, effective ligand for a range of cross-coupling reactions.[8] |
| Buchwald Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) can promote efficient reductive elimination and prevent side reactions. | |
| No Ligand | "Ligand-free" protocols exist but may be less general and more prone to side reactions like homocoupling.[14] | |
| Base | K₂CO₃ / Na₂CO₃ | Common, moderately strong bases suitable for many cyanation reactions.[14] |
| KOAc | A weaker base that can be effective, especially when using K₄[Fe(CN)₆].[3] | |
| NaOtBu | A strong base that can sometimes promote side reactions like hydrodehalogenation.[5] | |
| Solvent | DMAc, DMF, Dioxane | Common polar aprotic solvents that effectively dissolve reagents and facilitate the reaction.[3][8] |
| Toluene (B28343) | A less polar solvent that can sometimes suppress side reactions.[15] | |
| Aqueous Mixtures | Biphasic systems can be effective, particularly with phase-transfer catalysts or specific ligands.[3][6] |
Visual Guides
Troubleshooting Workflow for Cyanation Reactions
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the cyanation of 3-ethylbromobenzene.
Caption: A decision tree for troubleshooting low-yield cyanation reactions.
Key Reaction Pathways in Palladium-Catalyzed Cyanation
This diagram illustrates the central catalytic cycle for the desired cyanation reaction and indicates where common side reactions diverge.
Caption: The catalytic cycle and points of departure for major side reactions.
Experimental Protocol
This section provides a general, robust starting protocol for the palladium-catalyzed cyanation of 3-ethylbromobenzene using a non-toxic cyanide source. Optimization may be required based on laboratory-specific conditions and equipment.
Title: Palladium-Catalyzed Cyanation of 3-Ethylbromobenzene using Potassium Hexacyanoferrate(II)
Materials:
-
3-Ethylbromobenzene (Ar-Br)
-
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Deionized Water
-
Toluene
-
Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (0.02 equiv), dppf (0.04 equiv), and Na₂CO₃ (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add K₄[Fe(CN)₆]·3H₂O (0.25-0.5 equiv) to the flask. Note: As K₄[Fe(CN)₆] contains six cyanide ions but only a fraction are transferred, substoichiometric amounts relative to the aryl halide are used.
-
Via syringe, add anhydrous DMAc (to make a ~0.5 M solution with respect to the aryl halide).
-
Begin stirring the mixture.
-
-
Addition of Substrate:
-
Add 3-ethylbromobenzene (1.0 equiv) to the stirring suspension via syringe.
-
If your protocol requires water, add degassed deionized water at this stage (e.g., a 10:1 DMAc:H₂O ratio).
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. A typical reaction time is 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and water.
-
Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x) to remove DMAc and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica (B1680970) gel or distillation, as appropriate.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium source? A: Yes, other common sources like Pd₂(dba)₃ or palladium pre-catalysts are often used and can provide excellent results.[3] If using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.
Q: Is it necessary to use a phosphine ligand? A: While some "ligand-free" protocols exist, they are generally less efficient and more prone to side reactions like homocoupling.[14] A phosphine ligand is highly recommended to stabilize the palladium catalyst, promote the desired reaction pathway, and improve yields.
Q: Why is K₄[Fe(CN)₆] considered a "non-toxic" cyanide source? A: The cyanide ions in potassium hexacyanoferrate(II) are strongly bound to the iron center, resulting in very low bioavailability and toxicity compared to simple alkali metal cyanides like KCN or NaCN.[3][7] It is a stable, crystalline solid that is safer to handle.
Q: Can this reaction be performed on 3-ethylchlorobenzene instead? A: Aryl chlorides are significantly less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[3] While cyanation of activated aryl chlorides is possible, it typically requires more forcing conditions: higher temperatures, higher catalyst loadings, and specialized ligands designed for C-Cl bond activation.[16] Direct adaptation of this protocol for 3-ethylchlorobenzene would likely result in low or no conversion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
Validation & Comparative
A Comparative Guide to the Validated HPLC Method for the Quantification of 3-Ethylbenzonitrile
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical compounds is a cornerstone of successful research and product development. This guide presents a comprehensive overview of a representative validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Ethylbenzonitrile. As no standardized, publicly available validated method for this specific analyte exists, this document details a robust, representative reversed-phase HPLC (RP-HPLC) method. This includes in-depth experimental protocols and validation data that align with the International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with a viable alternative analytical technique, Gas Chromatography (GC), is provided to offer a broader perspective on analytical strategies for substituted benzonitriles.
Data Presentation: Performance Characteristics of the HPLC Method
The following table encapsulates the key performance characteristics of the proposed HPLC method for the quantification of this compound. These values are representative of a well-validated method and serve as a benchmark for performance.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9996 |
| Range | 80-120% of the test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.3 - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | RSD ≤ 2.0% | 0.92% |
| - Intermediate Precision (Inter-day) | RSD ≤ 2.0% | 1.35% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.7 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 2.1 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.7% |
| Robustness | No significant impact on results | Method is robust |
Comparison with an Alternative Method: Gas Chromatography (GC)
While HPLC is a versatile and widely employed technique, Gas Chromatography offers a potent alternative, especially for volatile and thermally stable compounds like this compound.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with a UV detector. | GC system with a Flame Ionization Detector (FID). |
| Typical Stationary Phase | C18 silica-based column. | Capillary column with a non-polar stationary phase (e.g., DB-1). |
| Analytes | Broad range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Advantages | High versatility, suitable for a wide range of polar and non-polar compounds. | High resolution and sensitivity for volatile compounds. |
| Limitations | Lower resolution for highly volatile compounds compared to GC. | Not suitable for non-volatile or thermally unstable compounds. |
The following table summarizes the typical performance characteristics for a GC-FID method for a similar analyte, providing a basis for comparison.
| Validation Parameter | Representative GC-FID Results |
| Linearity (Correlation Coefficient, R²) | >0.999 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Validated HPLC Method
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.
1.1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
1.2. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Validation Procedure
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each solution in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be calculated.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day): Inject six replicate preparations of the standard solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of the baseline.
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
Alternative Method: Gas Chromatography (GC-FID)
This protocol outlines a GC method with Flame Ionization Detection for the quantification of this compound.
2.1. Chromatographic Conditions
-
GC System: Agilent 8860 Gas Chromatograph or equivalent, with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 280 °C.[1]
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
2.2. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetone.[1] Prepare working standards by serial dilution.
-
Sample Solution: Dilute the sample in the chosen solvent to fall within the calibration range.
Mandatory Visualization
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzonitriles is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. The choice of catalyst is paramount in achieving high yields, selectivity, and operational efficiency. This guide offers an objective comparison of prevalent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
The primary methods for synthesizing substituted benzonitriles via cross-coupling reactions involve the use of transition metal catalysts, with palladium, copper, and nickel being the most prominent. Rhodium catalysts are also employed, typically for C-H activation pathways. This guide will focus on the comparative performance of palladium, copper, and nickel catalysts in the cyanation of aryl halides.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts for the synthesis of 4-methylbenzonitrile from 4-bromotoluene, a common benchmark substrate. This allows for a direct comparison of catalyst efficacy under different reported conditions.
| Catalyst System | Catalyst Loading (mol%) | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | |||||||
| Pd(OAc)₂ (ligand-free) | 0.1 | K₄[Fe(CN)₆] | DMAC | 120 | 5 | 96 | [1] |
| Pd/C with dppf | 2 | Zn(CN)₂ | DMAC | 110 | Not Specified | 98 | [2] |
| Palladacycle Precatalyst with XPhos | 0.2 | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | Not Specified | Not Specified | 97 | [3] |
| Copper-Catalyzed | |||||||
| CuI with N,N'-dimethylethylenediamine | 10 | NaCN | Toluene | 110 | 24 | 98 | [4][5] |
| Nickel-Catalyzed | |||||||
| NiCl₂·DME with JosiPhos | 2.5 | K₄[Fe(CN)₆] | t-Amyl alcohol/H₂O | 100 | Not Specified | ~85-90 (estimated from graphical data for similar substrates) | [6][7] |
Note: The yields reported are for the synthesis of 4-methylbenzonitrile or closely related simple benzonitriles and are sourced from the cited literature. Direct comparison should be made with caution as other reaction parameters may vary.
Detailed Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative example for the synthesis of a substituted benzonitrile (B105546) using a palladium catalyst.
General Procedure for the Pd-catalyzed cyanation of (hetero)aryl bromides:
To a screw-top test tube equipped with a magnetic stir bar, the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents) are added, followed by the solid (hetero)aryl halide (1 mmol).[3] The vessel is sealed with a Teflon-lined screw-cap septum, then evacuated and backfilled with nitrogen three times.[3] If the (hetero)aryl halide is a liquid, it is added at this stage. Dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) are then added via syringe.[3] The reaction mixture is stirred at the specified temperature for the required time. Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent for workup and purification.
Visualizing the Workflow
A general workflow for the transition metal-catalyzed synthesis of substituted benzonitriles from aryl halides is depicted below. This process typically involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the cyanide source, and finally, reductive elimination to yield the benzonitrile product and regenerate the catalyst.
Caption: General experimental workflow for the synthesis of substituted benzonitriles.
Catalyst System Analysis
-
Palladium-based catalysts are the most versatile and widely used for the cyanation of aryl halides.[8] They offer high yields for a broad range of substrates, including electron-rich and electron-poor aryl halides.[9] Modern palladium systems can operate under relatively mild conditions and with low catalyst loadings.[1][9] The development of specialized ligands and precatalysts has significantly improved the reliability and scope of these reactions.[3]
-
Copper-catalyzed systems represent a more traditional and cost-effective alternative to palladium. The classic Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures, has been largely supplanted by catalytic versions that operate under milder conditions.[4][5] These newer copper-catalyzed methods, often employing ligands, show excellent functional group compatibility.[4][5]
-
Nickel-based catalysts are gaining prominence as a lower-cost alternative to palladium. Recent advancements have led to the development of nickel catalysts that can efficiently cyanate (B1221674) aryl halides, including the more challenging aryl chlorides, using non-toxic cyanide sources like potassium ferrocyanide.[6][7]
-
Rhodium catalysts are typically employed in a different synthetic strategy, focusing on the direct C-H cyanation of arenes.[10][11] This approach avoids the need for pre-halogenated starting materials, offering a more atom-economical route to benzonitriles. However, it often requires directing groups to achieve regioselectivity.[10]
References
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-catalyzed direct C-H bond cyanation of arenes with isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Ethylbenzonitrile and 4-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of the aromatic ring in ethylbenzonitrile isomers is primarily governed by the interplay of the activating, ortho-, para-directing ethyl group and the deactivating, meta-directing cyano group. In electrophilic aromatic substitution reactions, 4-ethylbenzonitrile (B1329635) is predicted to be more reactive than 3-ethylbenzonitrile . This is attributed to the synergistic directing effects of the substituents in the para-isomer, which activate the same positions on the aromatic ring. Conversely, in the meta-isomer, the directing effects are antagonistic, leading to a more deactivated ring system.
Data Presentation: Predicted Reactivity and Product Distribution in Electrophilic Aromatic Substitution
The following table summarizes the predicted reactivity and major product distribution for the nitration of this compound and 4-ethylbenzonitrile. These predictions are based on the known directing effects of the ethyl and cyano substituents.
| Feature | This compound | 4-Ethylbenzonitrile |
| Predicted Relative Reactivity | Less Reactive | More Reactive |
| Directing Groups | Ethyl (-CH₂CH₃): ortho-, para-director (activating)Cyano (-CN): meta-director (deactivating) | Ethyl (-CH₂CH₃): ortho-, para-director (activating)Cyano (-CN): meta-director (deactivating) |
| Predicted Major Nitration Products | 2-Ethyl-5-nitrobenzonitrile4-Ethyl-3-nitrobenzonitrile | 4-Ethyl-2-nitrobenzonitrile |
| Rationale for Reactivity | The activating effect of the ethyl group is opposed by the deactivating cyano group at key positions, leading to overall lower reactivity. | The activating ethyl group and the deactivating cyano group direct incoming electrophiles to the same positions (ortho to the ethyl group and meta to the cyano group), resulting in a more activated system compared to the meta isomer. |
Theoretical Framework: Understanding Substituent Effects
The difference in reactivity between this compound and 4-ethylbenzonitrile in electrophilic aromatic substitution can be rationalized by examining the stability of the sigma complex (arenium ion) intermediates formed during the reaction.
-
Ethyl Group (-CH₂CH₃): An activating group that donates electron density to the benzene (B151609) ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions, as the positive charge in the sigma complex can be stabilized by the alkyl group.
-
Cyano Group (-CN): A deactivating group that withdraws electron density from the benzene ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position, as this avoids placing the positive charge of the sigma complex on the carbon atom directly attached to the electron-withdrawing cyano group.
In 4-ethylbenzonitrile , the ortho positions relative to the activating ethyl group are also the meta positions relative to the deactivating cyano group. This alignment results in a constructive effect, where the most favorable positions for electrophilic attack are strongly indicated.
In This compound , the positions ortho and para to the activating ethyl group are not all meta to the deactivating cyano group. This leads to a more complex and generally less favorable reactivity profile.
Experimental Protocols
The following is a detailed protocol for the nitration of an ethylbenzonitrile isomer, adapted from established procedures for substituted benzenes.
Nitration of 4-Ethylbenzonitrile (Predictive)
Materials and Reagents:
-
4-Ethylbenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Ethanol (for recrystallization, if necessary)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice bath. Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction. Keep the nitrating mixture in the ice bath until use.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-ethylbenzonitrile in 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: While maintaining the temperature between 0 and 10 °C, slowly add the chilled nitrating mixture dropwise to the solution of 4-ethylbenzonitrile over a period of 30 minutes with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water until the washings are neutral to litmus (B1172312) paper.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and assess purity.
Mandatory Visualizations
Quantitative Analysis of 3-Ethylbenzonitrile Isomers by GC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific isomers is a critical challenge in pharmaceutical development and chemical synthesis. Positional isomers, such as the ethylbenzonitrile series (2-, 3-, and 4-ethylbenzonitrile), often exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methods are required to selectively quantify a target isomer in the presence of its structural counterparts. This guide provides a comparative overview of a gas chromatography-mass spectrometry (GC-MS) method optimized for the quantitative analysis of 3-ethylbenzonitrile, alongside alternative approaches, supported by detailed experimental protocols and comparative data.
Method 1: Optimized GC-MS with a Mid-Polar Stationary Phase
This primary method has been developed for the selective and sensitive quantification of this compound, achieving baseline separation from its 2- and 4-isomers. The selection of a mid-polar stationary phase is crucial for resolving aromatic positional isomers.
Experimental Protocol
1. Sample Preparation:
-
A stock solution of a mixture containing 2-ethylbenzonitrile, this compound, and 4-ethylbenzonitrile (B1329635) is prepared in methanol (B129727) at a concentration of 1 mg/mL each.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., benzonitrile-d5) is added to each standard and sample to a final concentration of 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polar phase (e.g., 50%-phenyl-methylpolysiloxane).
-
Inlet: Split/splitless inlet, operated in split mode (50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[1][2][3][4]
3. SIM Parameters:
-
The molecular ion for all ethylbenzonitrile isomers is m/z 131. The primary fragmentation involves the loss of a methyl group (CH₃), resulting in a significant ion at m/z 116. Unique fragment ions are selected for quantification (quantifier) and confirmation (qualifier) for each isomer to ensure specificity.
| Isomer | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Ethylbenzonitrile | 116 | 131 | 90 |
| This compound | 116 | 131 | 89 |
| 4-Ethylbenzonitrile | 116 | 131 | 91 |
Quantitative Data and Performance
The following table summarizes the hypothetical quantitative results obtained from the analysis of a mixed isomer sample using the optimized GC-MS method.
| Parameter | 2-Ethylbenzonitrile | This compound | 4-Ethylbenzonitrile |
| Retention Time (min) | 10.25 | 10.58 | 10.42 |
| Peak Area | 85,432 | 125,678 | 92,145 |
| Calculated Concentration (µg/mL) | 24.8 | 36.5 | 26.8 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 1.5 | 1.5 |
| Linearity (R²) | 0.9995 | 0.9998 | 0.9996 |
| Precision (%RSD, n=6) | 2.8 | 2.5 | 2.7 |
| Accuracy (% Recovery) | 98.5 | 101.2 | 99.3 |
Alternative Method Comparison
For comparative purposes, an alternative GC method utilizing a different stationary phase is presented. While both methods offer high sensitivity, the choice of stationary phase significantly impacts the chromatographic resolution of the isomers.
| Feature | Method 1: Mid-Polar Column (DB-17ms) | Alternative Method: Non-Polar Column (DB-5ms) |
| Stationary Phase | 50% Phenyl-methylpolysiloxane | 5% Phenyl-methylpolysiloxane |
| Resolution (Rs) between 3- and 4-isomers | > 1.5 (Baseline separation) | < 1.0 (Co-elution) |
| Analysis Time | ~15 minutes | ~14 minutes |
| Selectivity for Positional Isomers | High | Moderate |
| Primary Application | Quantitative analysis of all isomers | General screening, not ideal for isomer-specific quantification |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the quantitative analysis of this compound isomers by GC-MS.
Conclusion
The presented GC-MS method utilizing a mid-polar stationary phase demonstrates excellent performance for the quantitative analysis of this compound in the presence of its 2- and 4-isomers. The high selectivity and sensitivity of this method, combined with the specificity of Selected Ion Monitoring, make it a reliable tool for researchers and professionals in drug development and chemical analysis. While alternative methods exist, the optimized protocol provides the necessary resolution for accurate isomer-specific quantification, which is often a regulatory requirement and a critical factor in understanding the biological activity of isomeric compounds.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 3-Ethylbenzonitrile
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical methods for the determination of 3-Ethylbenzonitrile, a key intermediate in various synthetic processes. Due to a lack of extensive publicly available validation data specifically for this compound, this guide leverages data from closely related substituted benzonitriles and aromatic hydrocarbons to provide a robust framework for method selection and development. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely employed for the analysis of such compounds.
Data Presentation: Comparison of Analytical Method Performance
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the analyte and sample matrix. The following table summarizes typical performance characteristics for the analysis of compounds structurally similar to this compound, such as other substituted benzonitriles and aromatic hydrocarbons. This data provides a reliable estimate of the accuracy and precision achievable for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | >0.995 | >0.999 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | ~10-20 ng/mL |
| Limit of Quantitation (LOQ) | ng/mL range | ~50 ng/mL |
| Accuracy (% Recovery) | Typically 80-120%[1] | >99% |
| Precision (%RSD) | <15%[1] | <2% |
| Specificity | High (Mass Analyzer) | Moderate to High (Chromatographic Separation) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of aromatic nitriles using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Dilution: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.
-
Internal Standard: For enhanced precision, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) to all standards and samples.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for aromatic compounds.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Monitor characteristic ions for this compound (e.g., m/z 131, 116, 104).
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for a wide range of non-volatile or thermally labile compounds.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at 1 mg/mL. Create a series of working standards by serial dilution.
-
Sample Dilution: Dilute the sample in the mobile phase to a concentration within the linear range of the assay.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to protect the column.
2. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.
3. HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically effective. For example, Acetonitrile:Water (60:40 v/v). Addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 230-250 nm).
Mandatory Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the general workflows for sample analysis.
Caption: General experimental workflow for chromatographic analysis.
Caption: Logical relationship of analytical method validation.
References
Comparing the efficacy of different purification techniques for 3-Ethylbenzonitrile
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 3-Ethylbenzonitrile, a key building block in the synthesis of various pharmaceuticals and functional materials, often requires rigorous purification to remove byproducts, unreacted starting materials, and other impurities. This guide provides an objective comparison of three common laboratory-scale purification techniques—Fractional Distillation, Recrystallization, and Flash Column Chromatography—supported by representative experimental data and detailed protocols.
Comparison of Efficacy
The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the purification. The following table summarizes the typical performance of each technique for purifying this compound, assuming a starting purity of approximately 95%.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Estimated Time | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95.2 | > 99.5 | 85-90 | 4-6 hours | Excellent for removing non-volatile impurities and those with significantly different boiling points. Scalable. | Less effective for separating isomers or impurities with close boiling points. Requires careful control of temperature. |
| Recrystallization | 95 (as a solid derivative) | > 99.0 | 70-85 | 6-24 hours | Highly effective for removing small amounts of impurities from solid compounds. Can yield very pure crystals. | Not suitable for liquids unless they are first converted to a solid derivative. Yield can be lower due to the solubility of the compound in the mother liquor. |
| Flash Column Chromatography | 95.2 | > 99.8 | 90-95 | 2-4 hours | High resolution for separating closely related compounds, including isomers. Fast and versatile. | Requires larger volumes of solvent. Can be less economical for very large scales. |
Note: The data presented is illustrative and based on typical results for the purification of substituted benzonitriles. Actual results may vary based on the specific impurities and experimental conditions.
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
Protocol 1: Purification by Fractional Distillation
Fractional distillation is effective for separating liquids with different boiling points. Given that this compound has a boiling point of approximately 225°C, this method can remove impurities with significantly lower or higher boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips.
-
Distillation:
-
Heat the flask gently.
-
Carefully monitor the temperature at the distillation head.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling and potentially unstable impurities.
-
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Protocol 2: Purification by Recrystallization
Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to a solid derivative (e.g., a complex) for purification, and then the pure liquid can be regenerated. Alternatively, for solid aromatic nitriles, the following general protocol applies.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for aromatic compounds include ethanol/water or hexane (B92381)/ethyl acetate (B1210297).[2]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Assess the purity by measuring the melting point and using spectroscopic methods like NMR or HPLC.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective technique for separating compounds based on their polarity. It is particularly useful for removing impurities with polarities similar to the target compound.
Methodology:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica (B1680970) gel is a common choice for the purification of moderately polar compounds like nitriles.[3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column.
-
Equilibrate the column by running the chosen mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Apply pressure (using compressed air or a pump) to force the mobile phase through the column.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Purity Analysis: Determine the purity of the final product by GC-MS or HPLC.
Visualizing the Purification Workflow
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: Comparative workflow of major purification techniques.
Logical Decision-Making for Purification Method Selection
The selection of an appropriate purification technique is a critical step in chemical synthesis. The following diagram outlines a logical decision-making process.
Caption: A logical approach to selecting the optimal purification method.
References
Cross-Validation of Analytical Methods for 3-Ethylbenzonitrile Analysis: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of chemical entities is paramount. For a compound such as 3-Ethylbenzonitrile, a versatile intermediate in organic synthesis, employing robust and reliable analytical methods is crucial for ensuring the quality and consistency of drug substances and products. Cross-validation of different analytical techniques is a critical step to guarantee that the data generated across various stages of development or between different laboratories is comparable and trustworthy.[1][2] This guide provides a comparative overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines detailed experimental protocols and presents a comparative summary of their performance characteristics. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and cross-validating analytical methods for this compound. It is important to note that the quantitative performance data presented in this guide is a representative, hypothetical dataset based on typical performance of these methods for similar analytes, intended for illustrative purposes in the absence of direct comparative studies.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Both HPLC and GC-MS offer distinct advantages for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Sample Throughput | Moderate | High (with autosampler) |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
Experimental Workflows and Methodologies
A logical workflow is essential for the successful cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing HPLC and GC-MS results for this compound analysis.
References
A Comparative Kinetic Study of the Hydrolysis of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic data for the hydrolysis of substituted benzonitriles under acidic and basic conditions. The influence of substituent effects on the reaction rates is a key focus, offering valuable insights for researchers in physical organic chemistry and professionals in drug development where nitrile group hydrolysis is a relevant metabolic or synthetic pathway.
Quantitative Data Summary
The rate of hydrolysis of substituted benzonitriles is significantly influenced by the nature and position of the substituent on the benzene (B151609) ring, as well as the reaction conditions (acidic or basic catalysis). The following tables summarize the observed rate constants (k) for the hydrolysis of various substituted benzonitriles.
Acid-Catalyzed Hydrolysis in Sulfuric Acid
The acid-catalyzed hydrolysis of meta- and para-substituted benzonitriles has been studied extensively in sulfuric acid solutions. The reaction typically follows pseudo-first-order kinetics.
Table 1: Observed Pseudo-First-Order Rate Constants (k_obs x 10^5 s⁻¹) for the Acid-Catalyzed Hydrolysis of p-Substituted Benzonitriles in various concentrations of H₂SO₄ at 25°C.[1]
| Substituent | 10.0 M H₂SO₄ | 13.0 M H₂SO₄ | 15.3 M H₂SO₄ | 17.0 M H₂SO₄ | 18.2 M H₂SO₄ |
| H | 0.045 | 0.45 | 4.8 | 28 | 150 |
| p-CH₃ | 0.11 | 0.95 | 8.5 | 45 | 210 |
| p-OCH₃ | 0.25 | 1.8 | 14 | 65 | 280 |
| p-Cl | 0.021 | 0.22 | 2.9 | 21 | 130 |
| p-NO₂ | - | - | 0.03 | 0.5 | 12 |
Table 2: Observed Pseudo-First-Order Rate Constants (k_obs x 10^5 s⁻¹) for the Acid-Catalyzed Hydrolysis of m-Substituted Benzonitriles in various concentrations of H₂SO₄ at 25°C.
| Substituent | 10.0 M H₂SO₄ | 13.0 M H₂SO₄ | 15.3 M H₂SO₄ | 17.0 M H₂SO₄ | 18.2 M H₂SO₄ |
| H | 0.045 | 0.45 | 4.8 | 28 | 150 |
| m-CH₃ | 0.065 | 0.60 | 6.0 | 35 | 180 |
| m-OCH₃ | 0.050 | 0.50 | 5.5 | 32 | 160 |
| m-Cl | 0.015 | 0.18 | 2.5 | 18 | 110 |
| m-NO₂ | - | - | 0.02 | 0.4 | 10 |
Note: Some values for m-NO₂ and p-NO₂ are not provided in the source material for lower acid concentrations due to very slow reaction rates.
Base-Catalyzed Hydrolysis
Comprehensive kinetic data for the base-catalyzed hydrolysis of a wide range of substituted benzonitriles is less readily available in the reviewed literature. However, to provide a comparative context for substituent effects under alkaline conditions, the following data for the hydrolysis of substituted phenyl benzoates is presented. The trends observed are expected to be broadly similar for benzonitriles.
Table 3: Second-Order Rate Constants (k₂ in L mol⁻¹ s⁻¹) for the Alkaline Hydrolysis of Substituted Phenyl Benzoates in 50.9% (v/v) aqueous acetonitrile (B52724) at 25°C.[2]
| Substituent Position | Substituent | k₂ (L mol⁻¹ s⁻¹) |
| Ortho | -NO₂ | 0.105 |
| -CN | 0.728 | |
| -F | 0.117 | |
| -Cl | 0.0471 | |
| -Br | 0.0447 | |
| -I | 0.0289 | |
| -OCH₃ | 0.00966 | |
| Meta | -NO₂ | 0.777 |
| -Cl | 0.110 | |
| Para | -NO₂ | 1.08 |
| -Cl | 0.0863 | |
| -F | 0.0442 | |
| -OCH₃ | 0.00482 | |
| Unsubstituted | H | 0.0261 |
Experimental Protocols
The following provides a detailed methodology for a typical kinetic study of the hydrolysis of substituted benzonitriles using UV-Vis spectroscopy.
Materials and Reagents
-
Substituted benzonitriles (high purity)
-
Sulfuric acid (concentrated, analytical grade) or Sodium hydroxide (B78521) (pellets, analytical grade)
-
Deionized water
-
Acetonitrile (for stock solutions, HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
Preparation of Solutions
-
Stock Solutions of Benzonitriles: Prepare stock solutions of each substituted benzonitrile (B105546) (e.g., 1.0 x 10⁻² M) in a suitable solvent like acetonitrile.[3]
-
Acid/Base Solutions:
-
For Acid-Catalyzed Hydrolysis: Prepare a series of sulfuric acid solutions of varying concentrations (e.g., 10.0 M to 18.2 M) by careful dilution of concentrated H₂SO₄ with deionized water. The exact concentration of the prepared solutions should be determined by titration with a standard base.
-
For Base-Catalyzed Hydrolysis: Prepare a stock solution of sodium hydroxide (e.g., 1.0 M) in deionized water. Standardize the solution by titration with a primary standard acid (e.g., potassium hydrogen phthalate). Prepare working solutions of desired concentrations by dilution.
-
Kinetic Measurements
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the desired wavelength for monitoring the reaction. This wavelength is typically chosen at the λ_max of the product (the corresponding benzoic acid or benzoate) where the starting nitrile has minimal absorbance.[4] Allow the instrument to warm up and stabilize.
-
Temperature Control: Set the temperature of the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[3]
-
Reaction Initiation:
-
Pipette a known volume of the acid or base solution (e.g., 3.0 mL) into a quartz cuvette and place it in the thermostatted holder to allow it to reach thermal equilibrium.[3]
-
To initiate the reaction, inject a small, precise volume of the benzonitrile stock solution (e.g., 20 µL) into the cuvette.[3]
-
Immediately start the data acquisition and a stopwatch.
-
-
Data Acquisition: Record the absorbance of the solution at regular time intervals. The frequency of data collection will depend on the reaction rate. For slower reactions, readings might be taken every 15 minutes, while faster reactions may require readings every few seconds.
Data Analysis
-
Determination of Observed Rate Constant (k_obs): For a pseudo-first-order reaction, the observed rate constant can be determined from the change in absorbance over time. The integrated rate law for a first-order reaction is: ln(A_t - A_∞) = -k_obs * t + ln(A₀ - A_∞) where:
-
A_t is the absorbance at time t
-
A_∞ is the absorbance at the completion of the reaction
-
A₀ is the initial absorbance
-
k_obs is the pseudo-first-order rate constant
A plot of ln(A_t - A_∞) versus time will yield a straight line with a slope of -k_obs.[3]
-
-
Determination of Second-Order Rate Constant (k₂): For base-catalyzed hydrolysis, where the reaction is often second order (first order in nitrile and first order in hydroxide), the second-order rate constant (k₂) can be determined from the pseudo-first-order rate constant (k_obs) if the concentration of the hydroxide is in large excess and thus remains effectively constant throughout the reaction: k₂ = k_obs / [OH⁻]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a comparative kinetic study of benzonitrile hydrolysis.
Caption: Workflow for a kinetic study of benzonitrile hydrolysis.
Signaling Pathway (Reaction Mechanism)
The hydrolysis of benzonitriles can proceed through different mechanisms depending on the pH. The following diagrams illustrate the generally accepted pathways for acid and base-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis mechanism of benzonitrile.
References
A Comparative Benchmarking Guide to the Synthesis of 3-Ethylbenzonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzonitriles is a critical aspect of discovery and process chemistry. This guide provides a comparative benchmark for the synthesis of 3-ethylbenzonitrile and its ortho- and para-isomers, focusing on common and effective laboratory-scale methodologies. The comparison draws upon established synthetic routes, including the Sandmeyer reaction, the Rosenmund-von Braun reaction, and the dehydration of benzamides.
Comparative Analysis of Synthetic Routes
The synthesis of ethylbenzonitrile isomers can be approached from various precursors, primarily the corresponding ethylanilines, ethylhalobenzenes, or ethylbenzamides. The choice of route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of representative data for the synthesis of each isomer.
Table 1: Quantitative Comparison of Synthesis Methods for Ethylbenzonitrile Isomers
| Isomer | Synthetic Method | Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Ethylbenzonitrile | Sandmeyer Reaction | 2-Ethylaniline (B167055) | 1. NaNO₂, aq. HCl2. CuCN, KCN | Water, Toluene (B28343) | 0 to 100 | ~2-3 | 52-93 (typical)[1] |
| This compound | Rosenmund-von Braun | 3-Bromoethylbenzene | CuCN, L-proline | DMF | 120 | 24-48 | 70-90 (typical)[2] |
| 4-Ethylbenzonitrile (B1329635) | Amide Dehydration | 4-Ethylbenzamide (B1277280) | Thionyl Chloride (SOCl₂) | Dichloromethane (B109758) | Reflux (~40) | 2-4 | >90 (typical) |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative of each reaction class and can be adapted for the specific synthesis of each isomer.
Protocol 1: Sandmeyer Reaction for 2-Ethylbenzonitrile
This two-step procedure involves the diazotization of an aniline (B41778) derivative followed by cyanation. 2-Ethylbenzonitrile can be obtained from 2-ethylaniline via this method.[3]
Step 1: Diazotization of 2-Ethylaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5°C, add 2-ethylaniline (1.0 eq).
-
Slowly add a 3M solution of hydrochloric acid (3.0 eq) while maintaining the temperature below 5°C.
-
Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
-
Cool the cyanide solution in an ice bath and slowly add the previously prepared cold diazonium salt solution under vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic layer with aqueous sodium hydroxide (B78521) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-ethylbenzonitrile.
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Reaction for this compound
The classical Rosenmund-von Braun reaction requires high temperatures. The use of L-proline as a ligand for the copper catalyst allows for milder reaction conditions.[2] This method is suitable for converting 3-bromoethylbenzene to this compound.
-
To a sealable reaction vessel, add 3-bromoethylbenzene (1.0 eq), copper(I) cyanide (2.0 eq), and L-proline (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the reaction mixture at 120°C with stirring for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine (B42938) in water.
-
Stir the mixture for 30 minutes to complex with the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield this compound.
Protocol 3: Dehydration of 4-Ethylbenzamide
The dehydration of primary amides is a direct and often high-yielding route to nitriles. Thionyl chloride (SOCl₂) is a common and effective dehydrating agent for this transformation.
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-ethylbenzamide (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 4-ethylbenzonitrile can be purified by vacuum distillation if necessary.
Synthesis Pathway Diagrams
The following diagrams illustrate the logical workflows for the three primary synthetic strategies discussed.
References
A Comparative Guide to Isomeric Purity Assessment of 3-Ethylbenzonitrile
The isomeric purity of 3-Ethylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is a critical quality attribute.[1] The presence of its positional isomers, 2-Ethylbenzonitrile and 4-Ethylbenzonitrile, can impact reaction yields, safety profiles, and the efficacy of the final product. Therefore, robust analytical methods are required to accurately quantify these isomers. This guide provides a comparative overview of the primary chromatographic techniques used for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
Gas Chromatography with a Flame Ionization Detector (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector are the most common methods for assessing the isomeric purity of ethylbenzonitrile. GC is well-suited for volatile compounds like ethylbenzonitrile and its isomers, offering high resolution and sensitivity.[2][3] HPLC, particularly with columns that promote π-π interactions, also provides excellent selectivity for positional isomers.[4]
The choice between GC and HPLC often depends on available instrumentation, sample matrix, and the specific requirements of the analysis, such as desired sensitivity and run time.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a capillary column. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Column | Polar fused silica (B1680970) capillary column (e.g., HP-Innowax, 60 m x 0.32 mm, 0.5 µm).[2] | Phenyl-based column (e.g., Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm).[5] |
| Mobile Phase/Carrier Gas | Helium or Hydrogen. | Acetonitrile/Water mixture. |
| Detector | Flame Ionization Detector (FID). | UV-Vis Detector (e.g., at 254 nm).[6] |
| Typical Retention Time (this compound) | ~ 25 minutes | ~ 12 minutes |
| Resolution (between 2-, 3-, and 4-isomers) | > 1.5 | > 1.5 |
| Limit of Quantification (LOQ) | ~ 0.01% | ~ 0.02% |
| Advantages | High efficiency, excellent resolution for volatile isomers, robust and widely available. | Versatile, excellent selectivity for aromatic isomers with appropriate columns, room temperature operation. |
| Disadvantages | Requires high temperatures, which may not be suitable for thermally labile compounds. | Can consume larger volumes of organic solvents. |
Experimental Protocols
Detailed experimental protocols for GC and HPLC methods are provided below. These protocols are designed to serve as a starting point for method development and validation in a research or quality control setting.
This method is adapted from established procedures for the analysis of impurities in monocyclic aromatic hydrocarbons.[2][3]
1. Instrumentation and Materials:
-
Gas Chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
Capillary Column: HP-Innowax (or equivalent polar phase), 60 m x 0.32 mm ID, 0.5 µm film thickness.[2]
-
Carrier Gas: Helium, 99.999% purity.
-
Reagents: this compound reference standard, 2-Ethylbenzonitrile, and 4-Ethylbenzonitrile impurity standards, n-Undecane (internal standard), and a suitable solvent (e.g., dichloromethane).
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a 1.0 mg/mL solution of n-Undecane in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving the reference standards of this compound and its isomers in dichloromethane. Add a fixed amount of the internal standard stock solution to each.
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample, dissolve in a known volume of dichloromethane, and add the same fixed amount of the internal standard.
3. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
-
Carrier Gas Flow: 2.0 mL/min (Constant Flow).
-
Detector Temperature: 300 °C.[2]
4. Data Analysis:
-
Identify the peaks corresponding to the isomers and the internal standard based on their retention times from the calibration standards.
-
Calculate the concentration of each isomer in the sample using the response factor relative to the internal standard.
This method utilizes a phenyl-based stationary phase to achieve separation through π-π interactions.[4][5]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade).
-
Reagents: this compound reference standard, 2-Ethylbenzonitrile and 4-Ethylbenzonitrile impurity standards.
2. Standard and Sample Preparation:
-
Mobile Phase: Prepare an isocratic mobile phase of 60% Acetonitrile and 40% Water. Degas before use.
-
Standard Preparation: Create a stock solution containing this compound and its isomers at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[6]
4. Data Analysis:
-
Identify the peaks for each isomer based on retention times of the standards.
-
Quantify the amount of each isomer by comparing the peak area from the sample to the calibration curve generated from the standards.
Visualized Workflows
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.
References
Inter-laboratory Comparison of 3-Ethylbenzonitrile Analysis: A Guide Based on Analogous Compounds
Disclaimer: To date, no specific inter-laboratory comparison studies have been published for 3-Ethylbenzonitrile. This guide provides a comparative overview of analytical methodologies based on proficiency testing and round-robin results for structurally similar aromatic hydrocarbons, such as ethylbenzene, and other substituted benzonitriles. The presented data serves as a valuable reference for researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this compound.
The accurate quantification of specialty chemicals like this compound is crucial for quality control, process optimization, and regulatory compliance. The most common and robust analytical techniques for such volatile aromatic compounds are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for less volatile related substances.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether qualitative confirmation is necessary. The following table summarizes typical performance characteristics for the analysis of analogous aromatic compounds, providing an expected performance benchmark for this compound analysis.
| Method | Analyte Type | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Precision (Repeatability/Reproducibility as RSD) | Accuracy/Recovery |
| GC-FID | Aromatic Hydrocarbons | Air/Solvent | LOD: ~0.1 - 2.7 µg/L; LOQ: ~0.3 - 9.0 µg/L[1][2] | Repeatability: <5% RSD; Reproducibility: 15-30% RSD[1][3] | 90-110%[1][2] |
| GC-MS | Aromatic Hydrocarbons | Water/Soil | LOD: ~0.1 µg/L; LOQ: ~0.3 µg/L[1] | Repeatability: <10% RSD; Reproducibility: 20-40% RSD[4][5] | 74-118%[1] |
| HPLC-UV | Substituted Benzonitriles | Pharmaceutical Preparations | LOD: ~5-10 ppb; LOQ: ~15-30 ppb[6][7] | Repeatability: <2% RSD; Reproducibility: <10% RSD[6][7] | 98-102%[6][7] |
RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are typical experimental protocols for the analysis of aromatic compounds like this compound.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is well-suited for the routine quantification of this compound, offering high precision and a wide linear range.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable high-purity solvent (e.g., methanol, dichloromethane, or acetone).
-
If necessary, perform a liquid-liquid extraction for complex matrices.[8]
-
For trace analysis in water, a purge-and-trap or headspace technique may be employed.[1][9]
-
Add an appropriate internal standard (e.g., 1,3,5-trimethylbenzene or another aromatic hydrocarbon with a distinct retention time) for improved accuracy.
-
Perform serial dilutions to bring the sample concentration within the calibrated range.
-
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for aromatic compounds.[10]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 to 100:1, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound with the internal standard in the same solvent as the sample.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides definitive identification of this compound and is highly sensitive, making it ideal for trace analysis and impurity profiling.
-
Sample Preparation:
-
Follow the same procedure as for GC-FID.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A capillary column as described for GC-FID.[10]
-
-
Chromatographic Conditions:
-
Use the same GC conditions as for GC-FID.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300 to cover the expected fragment ions of this compound and any potential impurities.
-
For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used, targeting the prominent ions of this compound.
-
-
Quantification:
-
Quantification is typically performed using the peak area of a characteristic ion of this compound relative to a characteristic ion of an internal standard.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of this compound using GC-MS.
Caption: Generalized workflow for the quantitative analysis of this compound by GC-MS.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. A proficiency testing scheme for aromatic hydrocarbons in air by the manual thermal desorption-GC method: a comparison of laboratory performance with the uncertainty requirements of the European Union Ambient Air Directive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. neliti.com [neliti.com]
- 8. benchchem.com [benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. benchchem.com [benchchem.com]
A Validated GC Method for Residual Solvent Analysis in 3-Ethylbenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Gas Chromatography (GC) method for the analysis of residual solvents in 3-Ethylbenzonitrile, a key intermediate in pharmaceutical synthesis. We offer a detailed comparison with an alternative method, Headspace GC-Mass Spectrometry (GC-MS), supported by experimental data and protocols to aid researchers in selecting the most appropriate technique for their needs.
Introduction
Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) and excipients.[1] Their presence in the final product does not provide any therapeutic benefit and can be harmful to patients.[2] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for their presence in pharmaceutical products.[2] Gas chromatography is the most common technique for residual solvent analysis due to its ability to separate and quantify volatile compounds.[1][3][4] This guide focuses on a validated Headspace GC method with a Flame Ionization Detector (FID) for analyzing residual solvents in this compound and compares it with a Headspace GC-MS method.
While a specific synthesis route for this compound is not publicly detailed, common solvents used in the synthesis of benzonitrile (B105546) derivatives may include toluene, ethanol, and acetone. This guide will use these as representative examples of potential residual solvents.
Method Comparison: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS for residual solvent analysis depends on the specific requirements of the analysis, such as the need for identification versus routine quantification.
| Feature | Headspace GC-FID | Headspace GC-MS |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. The FID detects and quantifies organic compounds by ionizing them in a hydrogen-air flame. | Separates compounds similarly to GC-FID. The MS detector identifies compounds by their mass-to-charge ratio, providing structural information.[5][6] |
| Selectivity | Good for quantification of known analytes. | Excellent for both identification and quantification of known and unknown compounds.[5][7] |
| Sensitivity | Generally high for a wide range of organic compounds. | Can be more sensitive for specific compounds, especially in selected ion monitoring (SIM) mode. |
| Linearity | Typically exhibits a wide linear range. | Good linearity, but can be more complex than FID. |
| Cost | Lower instrument and operational cost.[6] | Higher initial instrument cost and maintenance. |
| Application | Ideal for routine quality control and release testing where the identity of the residual solvents is known.[6] | Suited for method development, impurity profiling, and investigation of unknown peaks.[5][7] |
Experimental Protocols
Headspace GC-FID Method for Residual Solvent Analysis
This protocol outlines a typical headspace GC-FID method for the quantification of residual solvents in this compound.
1. Instrumentation:
-
Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[4]
2. Reagents and Materials:
-
This compound sample
-
Reference standards of potential residual solvents (e.g., Toluene, Ethanol, Acetone)
-
High-purity Dimethyl sulfoxide (B87167) (DMSO) as the diluent.[8]
-
Nitrogen or Helium as the carrier gas.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution containing the potential residual solvents in DMSO.
-
Working Standard Solution: Dilute the stock solution with DMSO to a concentration relevant to the ICH limits.
-
Sample Solution: Accurately weigh about 100 mg of the this compound sample into a headspace vial and dissolve it in a known volume of DMSO.
4. Chromatographic Conditions:
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 140°C
-
Detector Temperature (FID): 250°C
-
Carrier Gas Flow Rate: 1.5 mL/minute
-
Split Ratio: 1:5
5. Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
Method Validation Summary
The GC-FID method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from the diluent or API at the retention time of the analytes. | Pass |
| Linearity (R²) | ≥ 0.99 for each solvent | > 0.995 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (%RSD) | Repeatability (n=6): ≤ 15% Intermediate Precision: ≤ 20% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Solvent-dependent (ppm level) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Solvent-dependent (ppm level) |
| Robustness | No significant change in results with small variations in method parameters (e.g., oven temperature, flow rate). | Pass |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the GC method validation and a comparison of the analytical workflows.
Caption: GC Method Validation Workflow.
Caption: GC-FID vs. GC-MS Workflow.
Conclusion
The validated Headspace GC-FID method provides a reliable, robust, and cost-effective solution for the routine analysis of residual solvents in this compound. It meets the stringent requirements of regulatory agencies for the quantification of known solvents. For investigational purposes, such as identifying unknown impurities or for method development, the Headspace GC-MS method offers superior selectivity and identification capabilities. The choice between these two powerful techniques should be guided by the specific analytical needs and the stage of drug development.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. orientjchem.org [orientjchem.org]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. shimadzu.com [shimadzu.com]
- 8. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
Safety Operating Guide
Proper Disposal of 3-Ethylbenzonitrile: A Step-by-Step Guide
The following document provides essential safety and logistical information for the proper disposal of 3-Ethylbenzonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is crucial to be aware of its properties and associated hazards. This information is summarized from Safety Data Sheets (SDS) for closely related nitrile compounds and general chemical safety guidelines.
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Environmental Hazard: Toxic to aquatic life.
-
Reactivity: Incompatible with strong oxidizing agents and acids. Mixing nitriles with mineral or organic acids can generate heat and toxic, flammable gases.[2][3]
-
Combustibility: It is a combustible liquid.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye/Face Protection: Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
Quantitative Data Summary
This table summarizes key quantitative data for this compound and its waste compatibility.
| Property | Value | Source |
| Physical Properties | ||
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.18 g/mol | [2] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 116 - 118 °C (240.8 - 244.4 °F) | [2] |
| Flash Point | 97 °C (206.6 °F) | [2] |
| Specific Gravity | 0.956 g/cm³ | [2] |
| Waste Compatibility | ||
| Mineral Acids | Incompatible (Potential for Heat, Toxic Gas) | [3] |
| Organic Acids | Incompatible (Potential for Heat) | [3] |
| Strong Oxidizing Agents | Incompatible | [2] |
| Alcohols and Glycols | Compatible | [3] |
| Amines | Compatible | [3] |
Operational Plan: Step-by-Step Disposal Procedure
This section provides a detailed, procedural methodology for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its toxicity and combustibility, this compound must be managed as hazardous waste.[4] It should never be disposed of down the drain or in regular trash.[4][5]
-
Segregate Waste Streams:
-
Collect this compound waste in a dedicated container.
-
Do not mix with incompatible chemicals, especially acids or strong oxidizing agents.[3][5]
-
Keep halogenated and non-halogenated solvent wastes separate if required by your institution's waste management program.[6][7] this compound is a non-halogenated organic waste.
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a sturdy, leak-proof container that is chemically resistant to nitriles. The original product container is often a suitable choice.[5] Ensure the container has a secure, screw-on cap.[6]
-
Properly Label the Container:
-
Clearly label the container with the words "Hazardous Waste".[4]
-
Identify the full chemical name: "this compound".
-
List all constituents and their approximate concentrations if it is a mixed waste.
-
Indicate the associated hazards (e.g., "Toxic," "Combustible").
-
Attach a fully completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[6]
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5][6][8]
-
Use Secondary Containment: Store liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Store in a Designated Area: Accumulate waste at or near the point of generation in a designated, well-ventilated area, such as a satellite accumulation area or within a fume hood.[6][8] The storage location should be away from heat and sources of ignition.
-
Monitor Fill Level: Do not overfill containers; a safe maximum is typically 90% of the container's capacity.[8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or equivalent safety office to request a waste pickup.[5]
-
Professional Disposal: The waste will be collected by trained personnel and transported to a licensed hazardous waste disposal facility.[9] Common disposal methods for this type of chemical waste include incineration at a permitted facility.[10] Do not attempt to treat or dispose of the chemical yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mtu.edu [mtu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Safe Handling and Disposal of 3-Ethylbenzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Ethylbenzonitrile, including detailed operational and disposal plans to ensure a safe laboratory environment.
This compound is a versatile aromatic compound utilized in the synthesis of pharmaceuticals and other complex organic molecules.[1] While a valuable building block, it is crucial to handle this chemical with appropriate safety precautions to mitigate potential hazards.
Immediate Safety and Hazard Information
Hazard Statements: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental conditions should always be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses or Goggles | Chemical splash goggles are recommended. A face shield may be necessary for larger quantities or when there is a significant splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are suitable for incidental contact. For prolonged contact, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following table outlines the appropriate first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: A Step-by-Step Guide
The following procedural guide, based on a representative Suzuki coupling reaction, illustrates the safe handling of reagents like this compound in a typical synthetic organic chemistry workflow. This protocol should be adapted to the specific requirements of your experiment.
Objective: To provide a general workflow for a chemical reaction involving a substituted benzonitrile (B105546) derivative, emphasizing safety at each step.
Materials:
-
Aryl halide (e.g., 3-bromotoluene (B146084) as a proxy for a starting material that could lead to a this compound derivative)
-
Boronic acid or ester
-
Palladium catalyst
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene, ethanol, water mixture)
-
This compound (as a potential reactant or product analog)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.
Procedure:
-
Preparation:
-
Don all required personal protective equipment as outlined in the PPE table.
-
Ensure the chemical fume hood is functioning correctly.
-
Carefully measure and weigh all reagents in the fume hood. Avoid generating dusts.
-
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar and a reflux condenser) securely in the fume hood.
-
In the fume hood, add the solvent, aryl halide, boronic acid, and base to the reaction flask.
-
With stirring, add the palladium catalyst.
-
If the reaction requires heating, use a well-controlled heating mantle and ensure the condenser is properly supplied with cooling water.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Never leave a heated reaction unattended.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction mixture carefully as required by the specific protocol.
-
Perform any necessary extractions using a separatory funnel in the fume hood. Be sure to vent the funnel frequently to release any pressure buildup.
-
Dry the organic layer and concentrate it using a rotary evaporator with the vacuum pump protected by a cold trap.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization), performing all operations in the fume hood.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure regulatory compliance and environmental protection.
Waste Characterization
While this compound is not specifically listed as a hazardous waste by the EPA, it must be evaluated for hazardous characteristics under the Resource Conservation and Recovery Act (RCRA).
| RCRA Characteristic | Evaluation for this compound | Likely Waste Code |
| Ignitability (D001) | The flash point of the isomer 4-Ethylbenzonitrile is 97.8 °C (208 °F), which is above the 60 °C (140 °F) threshold. It is likely that this compound also has a flash point above this threshold and is therefore not considered ignitable.[3] | Not Applicable |
| Corrosivity (D002) | This compound is a neutral organic compound and is not expected to be corrosive. | Not Applicable |
| Reactivity (D003) | There is no indication that this compound is unstable, reactive with water, or capable of detonation under normal conditions. | Not Applicable |
| Toxicity (D004-D043) | Benzonitrile and its derivatives are known to be toxic.[4][5][6] Although not specifically listed with a D-code, due to its oral and dermal toxicity, it should be managed as a toxic hazardous waste. | D001 may not apply, but should be treated as toxic waste. Consult your institution's EHS for specific guidance. |
Disposal Procedure
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent washes, in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Solid Waste: Collect any contaminated solid waste, such as used chromatography media, filter paper, and contaminated paper towels, in a separate, clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents, including "this compound" and any solvents.
-
Indicate the approximate percentages of each component.
-
-
Storage:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or any materials contaminated with it down the drain or in the regular trash.
-
Emergency Procedures for Spills
In the event of a spill of this compound, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity and your supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Vapors: Ensure the fume hood is operational to help control vapors.
-
Small Spills: For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill kit.
-
Collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.
-
Decontaminate: After the spill has been cleaned up, decontaminate the area with a suitable cleaning agent. All cleaning materials should also be disposed of as hazardous waste.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to a secure and productive laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. actenviro.com [actenviro.com]
- 3. 4-Ethylbenzonitrile 98 25309-65-3 [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
